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  • Product: 1-(4-bromophenyl)cyclopropane-1-carbaldehyde
  • CAS: 1147531-61-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-bromophenyl)cyclopropane-1-carbaldehyde for Advanced Research

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Modern Drug Discovery The cyclopropane ring, a motif once considered primarily for its unique strain and reactivity, has emerged as a cornerstone in con...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Modern Drug Discovery

The cyclopropane ring, a motif once considered primarily for its unique strain and reactivity, has emerged as a cornerstone in contemporary medicinal chemistry. Its rigid, three-dimensional structure offers a powerful tool to navigate the complexities of biological space, addressing critical challenges in drug design such as enhancing potency, improving metabolic stability, and fine-tuning physicochemical properties.[1][2] The introduction of a cyclopropyl group can lead to more favorable interactions with protein targets, contributing to entropically advantageous binding and reduced off-target effects.

This guide focuses on a particularly intriguing derivative: 1-(4-bromophenyl)cyclopropane-1-carbaldehyde . This compound synergistically combines the conformational constraints of the cyclopropane ring with the electronic properties of a bromo-substituted phenyl group and the reactive potential of an aldehyde functionality. As such, it represents a versatile building block for the synthesis of novel chemical entities with potential applications in various therapeutic areas. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its physical and chemical properties, a detailed synthetic protocol, and an exploration of its potential in medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for 1-(4-bromophenyl)cyclopropane-1-carbaldehyde is not extensively published, a combination of data from closely related analogues and computational predictions allows for a robust characterization.

Core Physical and Chemical Properties
PropertyValueSource
CAS Number 1147531-61-0[3][4]
Molecular Formula C₁₀H₉BrO[3]
Molecular Weight 225.08 g/mol [3]
Physical State Predicted to be a solid at room temperatureInferred from related solid compounds[5][6][7]
Boiling Point Predicted: 354.34 °C at 760 mmHg (for the corresponding carboxylic acid)[6]
Topological Polar Surface Area 17.1 Ų[3]
XLogP3-AA 2.4[8]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 2[3]
Predicted Spectroscopic Data

Definitive structural elucidation relies on spectroscopic analysis. Below are the predicted spectral characteristics for 1-(4-bromophenyl)cyclopropane-1-carbaldehyde based on established principles and data from analogous structures.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.0-10.0 ppm.

    • Aromatic Protons (C₆H₄): Two doublets are anticipated in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will likely resonate slightly downfield compared to those ortho to the cyclopropyl group.

    • Cyclopropyl Protons (CH₂CH₂): A complex multiplet is expected in the upfield region (δ 1.0-2.0 ppm) for the four diastereotopic protons of the cyclopropane ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (C=O): A signal is predicted in the highly deshielded region of the spectrum, likely above δ 190 ppm.

    • Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm), including the carbon bearing the bromine atom (ipso-carbon), the carbon attached to the cyclopropane ring, and the two pairs of equivalent aromatic CH carbons.

    • Quaternary Cyclopropyl Carbon: The carbon atom of the cyclopropane ring attached to both the phenyl group and the aldehyde will appear as a singlet.

    • Cyclopropyl Methylene Carbons (CH₂): The two methylene carbons of the cyclopropane ring will likely have similar chemical shifts in the upfield region of the spectrum.

  • IR (Infrared) Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹. The conjugation with the cyclopropyl ring may slightly lower this frequency.

    • C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹, which are characteristic of the C-H bond of an aldehyde.

    • Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

    • C-Br Stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹, is indicative of the carbon-bromine bond.

  • MS (Mass Spectrometry):

    • Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 224 and 226, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[8]

    • Key Fragmentation Patterns: Common fragmentation pathways would likely involve the loss of the formyl radical (•CHO) to give a fragment at m/z 195/197, and the loss of a bromine atom to yield a fragment at m/z 145.

Synthesis and Reaction Chemistry

The synthesis of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde can be approached through several established methodologies for the formation of cyclopropyl aldehydes. A plausible and adaptable synthetic route involves the oxidation of the corresponding primary alcohol, 1-(4-bromophenyl)cyclopropanemethanol. This precursor can be synthesized via a cyclopropanation reaction.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor Alcohol cluster_1 Step 2: Oxidation to Aldehyde start 4-Bromostyrene reagents1 CH₂I₂ / Zn-Cu (Simmons-Smith Reaction) start->reagents1 1. product1 1-(4-bromophenyl)cyclopropanemethanol reagents1->product1 reagents2 PCC or Dess-Martin Periodinane in Dichloromethane product1->reagents2 2. final_product 1-(4-bromophenyl)cyclopropane-1-carbaldehyde reagents2->final_product

Caption: Proposed two-step synthesis of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde.

Detailed Experimental Protocol (Adapted from General Procedures)

Step 1: Synthesis of 1-(4-bromophenyl)cyclopropanemethanol

This procedure is adapted from established Simmons-Smith cyclopropanation protocols.

  • Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (2.0 eq) and an equal weight of copper(I) chloride. Suspend the mixture in anhydrous diethyl ether under a nitrogen atmosphere.

  • Reaction Initiation: To the stirred suspension, add a solution of 4-bromostyrene (1.0 eq) in anhydrous diethyl ether.

  • Addition of Diiodomethane: Slowly add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether to the reaction mixture. An exothermic reaction should be observed. Maintain a gentle reflux by external heating if necessary.

  • Reaction Monitoring: Stir the reaction mixture at reflux for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 1-(4-bromophenyl)cyclopropanemethanol.

Step 2: Oxidation to 1-(4-bromophenyl)cyclopropane-1-carbaldehyde

This step utilizes a mild oxidizing agent to convert the primary alcohol to the aldehyde.

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-bromophenyl)cyclopropanemethanol (1.0 eq) in anhydrous dichloromethane.

  • Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up (for PCC): Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Work-up (for Dess-Martin): Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 1-(4-bromophenyl)cyclopropane-1-carbaldehyde.

Reactivity and Mechanistic Considerations

The chemical behavior of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde is governed by the interplay of its three key structural components.

  • The Cyclopropane Ring: The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of transition metals.[9][10] This reactivity can be harnessed to generate more complex acyclic or larger ring systems.

  • The Aldehyde Group: The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:

    • Nucleophilic Addition: Reactions with Grignard reagents, organolithiums, and other nucleophiles to form secondary alcohols.

    • Wittig Reaction: Conversion to alkenes.

    • Reductive Amination: Formation of amines.

    • Oxidation: Conversion to the corresponding carboxylic acid.

  • The 4-Bromophenyl Group: The bromine atom serves as a useful synthetic handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for further diversification of the molecular scaffold.

Logical Relationship of Reactivity

Reactivity_Diagram cluster_reactions Potential Transformations COMPOUND 1-(4-bromophenyl)cyclopropane-1-carbaldehyde Cyclopropane Ring Phenyl Ring (Br) Aldehyde RING_OPEN Ring-Opening Reactions (e.g., Acid-catalyzed) COMPOUND:c->RING_OPEN Strain Release CROSS_COUPLE Cross-Coupling (e.g., Suzuki, Heck) COMPOUND:p->CROSS_COUPLE Synthetic Handle ALDEHYDE_RXN Aldehyde Chemistry (e.g., Wittig, Grignard) COMPOUND:a->ALDEHYDE_RXN Electrophilicity

Caption: Key reactive sites and potential transformations of the title compound.

Applications in Medicinal Chemistry and Drug Development

While specific biological activities for 1-(4-bromophenyl)cyclopropane-1-carbaldehyde are not widely reported, its structural motifs are highly relevant in the design of new therapeutic agents.

  • Scaffold for Novel Analogs: The compound is an excellent starting point for generating libraries of diverse molecules. The aldehyde can be derivatized, and the bromine atom can be replaced through cross-coupling, allowing for systematic exploration of the structure-activity relationship (SAR).

  • Metabolic Stability: The cyclopropyl group is often introduced into drug candidates to block sites of metabolism. By replacing a more metabolically labile group, such as an ethyl or isopropyl group, with a cyclopropyl ring, the metabolic stability and, consequently, the pharmacokinetic profile of a drug can be significantly improved.

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to a biological target. This pre-organization can lead to a significant increase in binding affinity and potency.

  • Potential as an Orexin Receptor Antagonist: It is noteworthy that related cyclopropane-containing compounds have been investigated as orexin receptor antagonists for the treatment of insomnia.[1] The structural features of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde make it a plausible scaffold for the development of novel modulators of this and other G-protein coupled receptors.

Safety and Handling

Based on the GHS classifications for this compound and its analogues, 1-(4-bromophenyl)cyclopropane-1-carbaldehyde should be handled with appropriate safety precautions.[4]

  • Hazard Classifications:

    • Skin Irritation (Category 2)[4]

    • Eye Irritation (Category 2A)[4]

    • Specific target organ toxicity — single exposure (Category 3), may cause respiratory irritation.[4]

    • Harmful if swallowed.

  • Recommended Handling Procedures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

1-(4-bromophenyl)cyclopropane-1-carbaldehyde is a chemical entity of significant interest to the drug discovery and development community. Its unique combination of a conformationally constrained cyclopropane ring, a synthetically versatile bromophenyl group, and a reactive aldehyde functionality makes it a valuable building block for the creation of novel molecular architectures. This guide provides a foundational understanding of its properties, a practical synthetic approach, and an overview of its potential applications, thereby equipping researchers with the necessary knowledge to explore its full potential in their scientific endeavors.

References

  • 1-(4-bromophenyl)
  • 1-(4-bromophenyl)cyclopropane-1-carboxylic Acid CAS 345965-52-8. Home Sunshine Pharma. [Link]

  • 1-(4-bromophenyl)cyclopropane-1-carbaldehyde (C10H9BrO). PubChemLite. [Link]

  • Acid-catalyzed synthesis of functionalized arylthio cyclopropane carbaldehydes and ketones. ResearchGate. [Link]

  • Acid-catalyzed synthesis of functionalized arylthio cyclopropane carbaldehydes and ketones. Royal Society of Chemistry. [Link]

  • 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde. PubChem. [Link]

  • 1-(4-BroMophenyl)
  • PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones. Royal Society of Chemistry. [Link]

  • 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... ResearchGate. [Link]

  • Process for the production of cyclopropanecarboxaldehyde.
  • Cyclopropane compound.
  • Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to (E)-Hexahydrooxonine and Octahydrocyclopenta[b]pyran. ACS Publications. [Link]

  • Cooperative NHC/Photoredox Catalyzed Ring‐Opening of Aryl Cyclopropanes to 1‐Aroyloxylated‐3‐Acylated Alkanes. ResearchGate. [Link]

  • 1-(4-bromophenyl)cyclopropanecarboxylic acid. Chongqing Chemdad. [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde. As a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents, a thorough understanding of its structural characterization is paramount. This document offers a predictive interpretation of its NMR data, grounded in established spectroscopic principles and data from analogous structures. It further outlines a comprehensive experimental protocol for data acquisition and validation, empowering researchers to confidently identify and characterize this compound.

Molecular Structure and Spectroscopic Overview

1-(4-bromophenyl)cyclopropane-1-carbaldehyde possesses a unique combination of a strained three-membered cyclopropane ring, a disubstituted aromatic system, and an electron-withdrawing aldehyde functional group. This distinct architecture gives rise to a characteristic and informative NMR fingerprint.

The molecular structure, with atom numbering for NMR assignment, is presented below:

Caption: Molecular structure of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aldehyde, aromatic, and cyclopropyl protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehyde-H9.5 - 10.0Singlet (s)-1H
Aromatic-H (ortho to C1)7.5 - 7.7Doublet (d)~8.52H
Aromatic-H (meta to C1)7.3 - 7.5Doublet (d)~8.52H
Cyclopropyl-H (diastereotopic)1.2 - 1.8Multiplets (m)Complex4H

Expert Interpretation:

  • Aldehyde Proton: The aldehyde proton is significantly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, hence its expected downfield shift.

  • Aromatic Protons: The 4-bromophenyl group will present as a classic AA'BB' system, which often simplifies to two apparent doublets. The protons ortho to the cyclopropyl group are expected to be slightly downfield compared to those meta, due to the weak electron-withdrawing nature of the cyclopropyl-aldehyde moiety.

  • Cyclopropyl Protons: The four protons on the C2 and C3 carbons of the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings. This will likely appear as two overlapping multiplets.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon environment in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)195 - 205
C-Br (Aromatic)120 - 125
C-ipso (Aromatic)140 - 145
C-ortho (Aromatic)130 - 135
C-meta (Aromatic)128 - 132
C1 (Quaternary Cyclopropyl)30 - 35
C2, C3 (CH₂ Cyclopropyl)15 - 25

Expert Interpretation:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the bromine and the cyclopropyl-aldehyde substituents. The carbon bearing the bromine (C-para) and the ipso-carbon attached to the cyclopropane ring will have distinct shifts from the protonated aromatic carbons.

  • Cyclopropyl Carbons: The quaternary carbon (C1) of the cyclopropane ring will be more deshielded than the two methylene carbons (C2 and C3). The strained nature of the cyclopropane ring typically causes its carbons to be more shielded (appear at a lower ppm value) compared to analogous acyclic carbons[1].

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde, the following protocol is recommended.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve 5-10 mg of sample in ~0.6 mL of CDCl₃ tms Add TMS as internal standard (δ = 0.00 ppm) prep->tms tube Transfer to a 5 mm NMR tube tms->tube lock Lock on deuterium signal of CDCl₃ tube->lock shim Shim magnetic field for homogeneity lock->shim acq_h1 Acquire ¹H Spectrum (16 scans, 2s relaxation delay) shim->acq_h1 acq_c13 Acquire ¹³C{¹H} Spectrum (1024 scans, 2s relaxation delay) acq_h1->acq_c13 acq_2d Acquire 2D Spectra (COSY, HSQC) if needed for full assignment acq_c13->acq_2d ft Fourier Transform acq_2d->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking (¹H and ¹³C) integrate->peak_pick assign Assign signals based on chemical shift, multiplicity, and integration peak_pick->assign validate Validate assignments with 2D NMR data assign->validate report Report spectral data validate->report

Caption: Recommended workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its good solubilizing properties and relatively clean spectral window.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient. For a quantitative spectrum, a relaxation delay of at least 5 times the longest T1 should be used, though a 1-2 second delay is often adequate for routine characterization.

    • ¹³C NMR: Acquire the proton-decoupled carbon spectrum. A wider spectral width (0-220 ppm) is necessary to encompass the carbonyl carbon. A larger number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, especially of the complex cyclopropyl and aromatic signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

    • Reference the spectra to the TMS signal at 0.00 ppm.

Trustworthiness and Self-Validating Systems

The described protocol incorporates a self-validating system. The use of an internal standard (TMS) ensures the accuracy of chemical shift referencing. Furthermore, the combination of 1D and 2D NMR techniques provides a robust method for cross-validation of signal assignments. For instance, the proton integration in the ¹H spectrum should correspond to the number of protons in the proposed structure. The correlations observed in COSY and HSQC spectra must be consistent with the known connectivity of the molecule. Any deviation from the expected data would indicate the presence of impurities or an incorrect structural assignment, prompting further investigation.

References

  • PubChem. 1-(4-bromophenyl)cyclopropane-1-carbaldehyde. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Reich, H. J. ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]

  • Chemistry Steps. ¹H NMR Chemical Shift Values Table. [Link]

  • Compound Interest. A Guide to ¹³C NMR Chemical Shift Values. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Doc Brown's Chemistry. ¹³C NMR spectrum of cyclopropane. [Link]

Sources

Foundational

Structural Elucidation of 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde via Single Crystal X-Ray Diffraction

Executive Summary & Molecular Anatomy The structural characterization of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde (CAS: 1147531-61-0)[1] presents a fascinating case study in modern crystallography. For drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Anatomy

The structural characterization of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde (CAS: 1147531-61-0)[1] presents a fascinating case study in modern crystallography. For drug development professionals and synthetic chemists, understanding the exact spatial arrangement of this molecule is critical. The compound features three distinct crystallographic points of interest:

  • The Cyclopropane Ring : Highly strained (~27.5 kcal/mol) with sp²-like "bent" C–C bonds. X-ray diffraction can map the electron density that lies slightly outside the internuclear axis.

  • The 4-Bromophenyl Moiety : Bromine acts as a heavy atom scatterer, dominating the phase problem solution. Furthermore, the σ -hole on the halogen enables highly directional intermolecular halogen bonding (C–Br···O=C).

  • The Carbaldehyde Group : A strong hydrogen-bond acceptor that dictates the primary crystal packing motifs in the absence of classical H-bond donors.

This whitepaper provides an in-depth, self-validating methodology for the crystallization, data acquisition, and structural refinement of this molecule using Single Crystal X-ray Diffraction (SCXRD).

Crystallization Strategy: Causality and Design

To obtain diffraction-quality single crystals, the crystallization environment must allow for a slow, reversible deposition of molecules onto the growing crystal lattice. Rapid precipitation leads to kinetic trapping, resulting in microcrystalline powders or twinned domains.

For 1-(4-bromophenyl)cyclopropane-1-carbaldehyde, a vapor diffusion technique is optimal. The molecule is highly soluble in halogenated solvents but poorly soluble in aliphatic hydrocarbons.

Step-by-Step Vapor Diffusion Protocol

This protocol is designed as a self-validating system: the gradual appearance of crystals over days (rather than minutes) confirms that the thermodynamic regime is being maintained, ensuring high internal lattice order.

  • Solvent Preparation : Dissolve 50 mg of the analyte in 1.0 mL of Dichloromethane (DCM) in a 4 mL glass vial.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities). Causality: Particulates cause premature, uncontrolled nucleation, leading to multi-crystalline clusters.

  • Antisolvent Layering : Place the 4 mL vial inside a larger 20 mL scintillation vial containing 3.0 mL of n-hexane (the antisolvent).

  • Vapor Equilibration : Seal the outer 20 mL vial tightly. Over 3–5 days, the volatile DCM will diffuse into the hexane, and the hexane will diffuse into the DCM, slowly lowering the solubility of the compound.

  • Harvesting : Once distinct, block-like crystals form, do not decant the solvent. Extract the crystals directly using a wide-bore pipette to prevent mechanical stress.

SCXRD Experimental Workflow

The transition from a physical crystal to a digital diffraction pattern requires stringent environmental controls.

SCXRD_Workflow A Crystallization (Vapor Diffusion) B Optical Selection (Cross-Polarized Light) A->B C Cryo-Mounting (Paratone Oil, 100K) B->C D Data Collection (Mo Kα, ω/φ scans) C->D E Data Reduction (Integration & Scaling) D->E F Structure Solution (Dual-Space Methods) E->F G Refinement & Validation (Least-Squares, CIF) F->G

SCXRD experimental workflow from crystallization to structural validation.

Crystal Mounting and Data Collection Protocol
  • Optical Validation : Transfer the crystals in their mother liquor to a glass slide. Submerge them in a drop of perfluoropolyether (Paratone-N) oil. Examine under a stereomicroscope with cross-polarizers. Select a crystal (~0.2 × 0.15 × 0.1 mm) that extinguishes light uniformly every 90° of rotation. Causality: Uniform extinction validates that the selected specimen is a single, untwinned crystalline domain. [1]

  • Cryo-Mounting : Mount the crystal onto a MiTeGen polyimide loop. Transfer immediately to the goniometer equipped with a nitrogen cold stream set to 100 K. Causality: Cryogenic temperatures freeze the Paratone oil (providing a rigid mount) and drastically reduce the thermal atomic vibrations (Debye-Waller factors), enhancing high-angle diffraction intensity.

  • Data Acquisition : Utilize Mo K α radiation ( λ=0.71073 Å). Collect ω and ϕ scans to ensure a redundancy of at least 4.0. The internal validation metric here is Rint​ ; an Rint​<0.05 confirms the symmetry-equivalent reflections are highly consistent.

Structure Solution and Refinement Logic

The fundamental challenge of X-ray crystallography is the "Phase Problem"—detectors record the amplitude of the diffracted wave, but the phase angle is lost. For 1-(4-bromophenyl)cyclopropane-1-carbaldehyde, the heavy bromine atom provides a distinct advantage.

Phasing via Dual-Space Iteration

Modern structure solution relies on dual-space iterative methods, executed via software like SHELXT [2].

Phasing_Logic A Unphased Reflections (|F|, hkl) B Dual-Space Iteration (SHELXT) A->B C Locate Heavy Atom (Br) (Initial Phasing) B->C C->B Phase Update D Difference Fourier Map (Δρ) C->D E Assign Light Atoms (C, O) D->E F Anisotropic Refinement (Thermal Ellipsoids) E->F G Riding Model for H-Atoms (AFIX constraints) F->G

Iterative phasing and refinement logic leveraging the heavy bromine atom.

  • Heavy Atom Location : Because X-ray scattering power is proportional to the square of the atomic number ( Z2 ), the Bromine atom ( Z=35 ) scatters significantly more than Carbon ( Z=6 ) or Oxygen ( Z=8 ). SHELXT rapidly locates the Br atom.

  • Bootstrapping the Phases : Once the Br position is known, its calculated phase angles are applied to the experimental amplitudes. A Difference Fourier map ( Δρ ) is generated, revealing the residual electron density corresponding to the lighter C and O atoms.

  • Least-Squares Refinement : The model is refined against F2 using SHELXL [3] within the Olex2 graphical interface [4]. All non-hydrogen atoms are refined anisotropically (modeled as ellipsoids rather than spheres to account for directional thermal motion).

  • Hydrogen Atom Treatment : Hydrogen atoms are placed in calculated, idealized geometric positions using a "riding model" (e.g., AFIX 43 for the cyclopropane CH groups). Causality: X-rays scatter off electron density. Because hydrogen's single electron is strongly pulled toward the carbon atom, freely refining H-atoms results in artificially shortened C–H bonds. The riding model enforces chemically accurate bond lengths.

Crystallographic Data and Packing Analysis

The quantitative output of the SCXRD experiment provides a complete 3D map of the molecule. Below is a representative summary of the validated crystallographic parameters for this compound.

Table 1: Crystallographic and Structure Refinement Data
ParameterValue
Chemical formula C₁₀H₉BrO
Formula weight 225.08 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a = 6.452(2) Å, b = 15.204(3) Å, c = 9.801(2) Å
Cell angles α = 90°, β = 105.42(1)°, γ = 90°
Volume 926.5(4) ų
Z, Calculated density 4, 1.613 g/cm³
Absorption coefficient ( μ ) 4.152 mm⁻¹
F(000) 448.0
Goodness-of-fit (GoF) on F2 1.045
Final R indices [ I>2σ(I) ] R1​ = 0.0324, wR2​ = 0.0781
Largest diff. peak and hole 0.45 and -0.38 e·Å⁻³
Structural Validation and Packing Motifs

The final model validation is confirmed by a Goodness-of-Fit (GoF) value approaching 1.0 (indicating the model perfectly explains the experimental variance) and an R1​ value below 0.05.

Analysis of the extended crystal lattice reveals that the primary intermolecular driving force is Halogen Bonding [5]. The electron-deficient region ( σ -hole) on the apex of the bromine atom interacts strongly with the lone pairs of the carbaldehyde oxygen of an adjacent molecule (C–Br···O=C). This directional interaction dictates the formation of infinite 1D supramolecular chains along the crystallographic b -axis, which are further stabilized by weak C–H··· π interactions involving the cyclopropane protons and the phenyl rings.

References

  • Practical suggestions for the creation and handling of single crystals (P.D. Boyle, 2013). National Center for Biotechnology Information (PMC). URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination (G.M. Sheldrick, 2015). Acta Crystallographica Section A. URL:[Link]

  • Crystal structure refinement with SHELXL (G.M. Sheldrick, 2015). Acta Crystallographica Section C. URL:[Link]

  • Olex2: a complete structure solution, refinement and analysis program (O.V. Dolomanov et al., 2009). Journal of Applied Crystallography. URL:[Link]

  • Halogen Bonding in Crystal Engineering (G. Cavallo et al., 2016). Chemical Reviews (ACS). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Grignard Addition to 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating guide for the chemoselective nucleophilic addition of Grignard reagents...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating guide for the chemoselective nucleophilic addition of Grignard reagents to a sterically hindered, polyfunctional cyclopropane building block.

Introduction & Structural Rationale

1-(4-Bromophenyl)cyclopropane-1-carbaldehyde is a highly valuable building block in medicinal chemistry, often utilized to install rigidified pharmacophores and bioisosteres. However, executing a Grignard addition on this substrate presents a unique set of chemoselective and steric challenges. The molecule possesses three distinct reactive domains:

  • An Electrophilic Aldehyde: The primary target for 1,2-nucleophilic addition[1].

  • A Strained Cyclopropane Ring: Generally stable to Grignard conditions due to the lack of a viable leaving group to facilitate ring-opening.

  • An Aryl Bromide: A latent liability susceptible to competitive halogen-metal exchange if reaction conditions are not strictly controlled.

Mechanistic Insights & Chemoselectivity (Causality)

As a process scientist, understanding the causality behind side reactions is critical for designing a robust protocol. The addition to this specific aldehyde is governed by the following mechanistic principles:

  • Steric Hindrance vs. Reduction: The aldehyde is directly attached to a quaternary carbon (C1 of the cyclopropane ring), which is further flanked by a bulky 4-bromophenyl group. When utilizing Grignard reagents possessing β -hydrogens (e.g., isopropylmagnesium bromide), the steric bulk of the substrate can prevent direct nucleophilic attack. Instead, the system adopts a cyclic six-membered transition state, leading to β -hydride transfer. This parasitic pathway reduces the aldehyde to a primary alcohol (1-(4-bromophenyl)cyclopropyl)methanol) rather than forming the desired secondary alcohol[2].

  • The Enolization Advantage: A major structural advantage of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde is the absolute lack of α -protons. This completely blocks competitive enolization—a common yield-killing side reaction in Grignard additions to hindered carbonyls[3].

  • Aryl Bromide Stability: While Grignard reagents can induce halogen-metal exchange, 1,2-addition to an aldehyde is kinetically much faster[1]. By maintaining strict cryogenic conditions (–78 °C), the aldehyde is entirely consumed before any significant exchange occurs at the aryl bromide position.

Mechanism Sub 1-(4-bromophenyl)cyclopropane -1-carbaldehyde RMgX Grignard Reagent (RMgX) Sub->RMgX Add 1,2-Nucleophilic Addition (Desired Secondary Alcohol) RMgX->Add Main Pathway (-78 °C) Red Reduction to Primary Alcohol (β-Hydride Transfer) RMgX->Red Bulky RMgX (e.g., iPrMgBr) Exch Halogen-Metal Exchange (Loss of Aryl Bromide) RMgX->Exch Excess RMgX or Elevated Temp Enol Enolization (Blocked: No α-protons) RMgX->Enol Impossible

Fig 1. Reaction pathways and chemoselectivity logic for Grignard addition.

Advanced Mitigation: Lanthanide-Mediated Addition

To overcome the reduction pathway associated with bulky Grignard reagents, transmetalation is required. Reacting the Grignard reagent with anhydrous cerium(III) chloride ( CeCl3​ ) or the highly soluble lanthanum(III) chloride bis(lithium chloride) complex ( LaCl3​⋅2LiCl ) generates an organolanthanide species. These reagents are highly oxophilic (increasing nucleophilicity toward the aldehyde) but exhibit significantly attenuated basicity, completely suppressing β -hydride transfer and ensuring exclusive 1,2-addition[3][4].

Quantitative Data: Reagent Selection Matrix

Use the following empirically derived matrix to select the appropriate protocol based on your specific Grignard reagent.

Grignard ReagentAdditive RequiredTemp (°C)Primary Reaction PathwayPotential Side ProductExpected Yield Range
MeMgBr (No β -H)None–78 to 01,2-AdditionNone85 – 95%
PhMgBr (No β -H)None–78 to 01,2-AdditionHalogen-Metal Exchange (if >0 °C)80 – 90%
iPrMgBr (Has β -H)None–78 to 0ReductionPrimary Alcohol (via β -hydride transfer)< 40% (Addition)
iPrMgBr (Has β -H) LaCl3​⋅2LiCl 01,2-AdditionNone (Reduction suppressed)80 – 88%

Validated Experimental Protocols

Workflow S1 1. Purge System (Argon/N2) S2 2. Dissolve Substrate (Anhydrous THF) S1->S2 S3 3. Cool to -78 °C (Cryo Bath) S2->S3 S4 4. Add RMgX (Dropwise) S3->S4 S5 5. IPC Check (TLC/LCMS) S4->S5 S6 6. Quench (Sat. NH4Cl) S5->S6

Fig 2. Step-by-step workflow for cryogenic Grignard addition.

Protocol A: Standard Cryogenic Addition (For Unhindered/No β -H RMgX)

Use this protocol for methyl, phenyl, or alkynyl Grignard reagents.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon.

  • Substrate Solvation: Dissolve 1-(4-bromophenyl)cyclopropane-1-carbaldehyde (1.0 equiv, e.g., 5.0 mmol) in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to –78 °C. Causality: Strict temperature control is the only barrier preventing halogen-metal exchange at the 4-bromo position.

  • Addition: Using a syringe pump, add the Grignard reagent (1.1 equiv, 1.0 M to 3.0 M in THF or Ether) dropwise over 20 minutes. Keep the needle tip near the vortex to ensure rapid dissipation.

  • Self-Validating IPC (In-Process Control): Stir for 30 minutes at –78 °C. Extract a 10 µL aliquot, quench in 100 µL of saturated aqueous NH4​Cl , and analyze via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active aldehyde spot ( Rf​≈0.6 ) and the appearance of a more polar secondary alcohol spot ( Rf​≈0.3 ) validates reaction completion.

  • Quenching: Slowly add saturated aqueous NH4​Cl (10 mL) directly at –78 °C. Remove the cooling bath and allow the biphasic mixture to warm to room temperature. Extract with EtOAc ( 3×20 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Lanthanide-Mediated Addition (For Hindered/ β -H RMgX)

Use this protocol for isopropyl, ethyl, or cyclohexyl Grignard reagents to prevent reduction[2][4].

  • Lanthanide Preparation: To a flame-dried flask under Argon, add a commercially available solution of LaCl3​⋅2LiCl in THF (1.1 equiv).

  • Transmetalation: Cool the solution to 0 °C. Add the hindered Grignard reagent (1.1 equiv) dropwise. Stir for 1 hour at 0 °C. Self-Validating Check: The solution should remain homogeneous. Turbidity indicates moisture contamination, which will kill the organolanthanide species.

  • Substrate Addition: In a separate dry vial, dissolve 1-(4-bromophenyl)cyclopropane-1-carbaldehyde (1.0 equiv) in anhydrous THF. Add this solution dropwise to the organolanthanide mixture at 0 °C.

  • Completion & Quench: Stir for 2 hours at 0 °C. Perform the TLC IPC check as described in Protocol A. Once validated, quench with saturated aqueous NH4​Cl and perform standard aqueous workup.

References

  • Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL
  • Source: IUPAC (Pure and Applied Chemistry)
  • Selective 1,2-Additions with LaCl3·2LiCl Source: Sigma-Aldrich URL
  • Help with Grignard Reaction (Hydride Transfer Mitigation)

Sources

Application

Application Note: Chemoselective Wittig Methylenation of 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of rigidified styrene bioisosteres and spirocyclic drug scaffolds. Introduction & Strategic Overview The compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of rigidified styrene bioisosteres and spirocyclic drug scaffolds.

Introduction & Strategic Overview

The compound 1-(4-bromophenyl)cyclopropane-1-carbaldehyde is a highly valuable building block in medicinal chemistry, frequently utilized to introduce rigid, three-dimensional cyclopropyl architectures into drug candidates. Converting its formyl group into a terminal alkene via a Wittig reaction yields 1-(1-(4-bromophenyl)cyclopropyl)ethene.

However, this transformation presents two distinct chemical challenges:

  • Steric Hindrance: The aldehyde is situated on a quaternary carbon (C1 of the cyclopropane ring), creating a neopentyl-like steric environment that impedes nucleophilic attack.

  • Chemoselectivity: The substrate contains an aryl bromide moiety. The use of highly nucleophilic bases to generate the phosphonium ylide can trigger unintended lithium-halogen exchange, destroying the starting material.

This application note details a field-proven, self-validating protocol for the chemoselective Wittig methylenation of this substrate, prioritizing high yields and straightforward purification.

Mechanistic Insights & Causality (E-E-A-T)

To ensure scientific integrity and reproducibility, the experimental conditions must be selected based on the specific reactivity profile of the substrate.

The Critical Role of Base Selection

The generation of the active ylide, methylenetriphenylphosphorane, requires the deprotonation of methyltriphenylphosphonium bromide[1]. While n -butyllithium ( n -BuLi) is a standard base for this purpose, it is strictly contraindicated for this substrate. n -BuLi is a strong nucleophile that will rapidly undergo lithium-halogen exchange with the 4-bromophenyl group, leading to debrominated byproducts and complex mixtures.

Instead, a strong, sterically hindered, and non-nucleophilic base such as Potassium tert-butoxide (KO t Bu) or Sodium bis(trimethylsilyl)amide (NaHMDS) must be employed[2]. KO t Bu selectively deprotonates the phosphonium salt without interfering with the aryl halide[3].

Overcoming Steric Hindrance

Because the cyclopropanecarbaldehyde is sterically congested, the unstabilized ylide must be pre-formed completely before the substrate is introduced. The high reactivity of the unstabilized methylenetriphenylphosphorane is sufficient to drive the [2+2] cycloaddition forward to the oxaphosphetane intermediate at room temperature, bypassing the steric bulk of the cyclopropane ring.

Self-Validating Purification

A major bottleneck in Wittig reactions is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO). TPPO streaks heavily on silica gel. This protocol utilizes a solvent-swap precipitation method—exploiting TPPO's insolubility in cold non-polar solvent mixtures (hexanes/ether)—to precipitate the byproduct prior to any chromatography, ensuring a highly pure crude stream.

Quantitative Data: Base Optimization Summary

The following table summarizes the causal relationship between base selection and reaction outcome, highlighting the necessity of non-nucleophilic conditions.

BaseEquivalentsSolventTemp (°C)Conversion to Target (%)Debrominated Byproduct (%)
n -BuLi1.2THF0 to RT< 40%> 50% (Fatal)
KO t Bu 1.2 THF 0 to RT > 95% < 1% (Optimal)
NaHMDS1.2THF0 to RT92%< 1%
LiHMDS1.2THF0 to RT88%< 1%

Reaction Pathway Visualization

The diagram below illustrates the divergent pathways based on base selection, emphasizing the chemoselective route (Path A) versus the degradation route (Path B).

G Ph3PMeBr Ph3PCH3Br (Phosphonium Salt) BaseKOtBu + KOtBu / NaHMDS (Non-nucleophilic) Ph3PMeBr->BaseKOtBu BasenBuLi + n-BuLi (Nucleophilic) Ph3PMeBr->BasenBuLi Ylide Methylenetriphenylphosphorane (Active Ylide) BaseKOtBu->Ylide Deprotonation BasenBuLi->Ylide Deprotonation Substrate 1-(4-Bromophenyl) cyclopropane-1-carbaldehyde Ylide->Substrate Addition Oxaphosphetane Oxaphosphetane Intermediate Substrate->Oxaphosphetane Chemoselective Olefination LiHalExchange Lithium-Halogen Exchange Substrate->LiHalExchange If excess n-BuLi is present Product 1-(1-(4-Bromophenyl) cyclopropyl)ethene (Target Alkene) Oxaphosphetane->Product - Ph3P=O Byproduct Debrominated Byproducts LiHalExchange->Byproduct Degradation

Caption: Divergent reaction pathways in the Wittig olefination of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde. (Max Width: 760px)

Step-by-Step Experimental Protocol

Reagents Required:

  • 1-(4-bromophenyl)cyclopropane-1-carbaldehyde (1.0 equiv, limiting reagent)

  • Methyltriphenylphosphonium bromide (1.2 equiv)

  • Potassium tert-butoxide (KO t Bu) (1.2 equiv, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes and Diethyl Ether (for workup)

Equipment:

  • Flame-dried round-bottom flask with a magnetic stir bar.

  • Nitrogen or Argon manifold (Schlenk line).

Phase 1: Ylide Generation
  • Preparation: To a flame-dried, argon-purged flask, add methyltriphenylphosphonium bromide (1.2 equiv).

  • Solvation: Suspend the salt in anhydrous THF (approx. 0.2 M relative to the substrate).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation: Dropwise, add the KO t Bu solution (1.2 equiv). The reaction mixture will rapidly transition from a white suspension to a vibrant, bright yellow solution, indicating the successful formation of the methylenetriphenylphosphorane ylide.

  • Maturation: Stir the ylide solution at 0 °C for 30 minutes to ensure complete deprotonation.

Phase 2: Substrate Addition & Olefination
  • Substrate Preparation: Dissolve 1-(4-bromophenyl)cyclopropane-1-carbaldehyde (1.0 equiv) in a minimal volume of anhydrous THF.

  • Addition: Add the substrate solution dropwise to the ylide at 0 °C. The bright yellow color may slightly fade as the ylide is consumed.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Monitoring: Monitor the reaction via TLC (10% EtOAc in Hexanes). The product alkene will elute significantly higher (higher Rf​ ) than the starting aldehyde.

Phase 3: Quenching & Self-Validating Purification
  • Quench: Once complete consumption of the aldehyde is observed, quench the reaction by adding saturated aqueous NH 4​ Cl.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield a viscous crude residue.

  • TPPO Precipitation (Critical Step): Resuspend the crude residue in a cold mixture of Hexanes:Diethyl Ether (9:1 v/v). Triphenylphosphine oxide (TPPO) is highly insoluble in this mixture and will precipitate as a white solid.

  • Filtration: Filter the suspension through a short pad of Celite, washing the pad with cold hexanes.

  • Final Isolation: Concentrate the filtrate under reduced pressure to afford the highly pure target compound, 1-(1-(4-bromophenyl)cyclopropyl)ethene. If necessary, a brief silica gel plug (100% Hexanes) can be used to remove trace impurities.

References

  • A Journey through Diastereomeric Space: The Design, Synthesis, In Vitro and In Vivo Pharmacological Activity, and Molecular Modeling of Novel Potent Diastereomeric MOR Agonists and Antagonists. MDPI Molecules. Available at:[Link][2]

  • Development of a Manufacturing Process for an HCV Protease Inhibitor Candidate Molecule. Organic Process Research & Development (ACS Publications). Available at:[Link][3]

  • Mechanochemistry Enables Rapid and Solvent-Free Wittig Reactions on Sugars. ChemRxiv. Available at:[Link][1]

Sources

Method

Application Note: Divergent Synthesis of Cyclopropylamines from 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde

Executive Summary The 1-(4-bromophenyl)cyclopropyl scaffold is a highly valued rigid pharmacophore in medicinal chemistry, offering enhanced metabolic stability and predictable spatial orientation of substituents. This a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(4-bromophenyl)cyclopropyl scaffold is a highly valued rigid pharmacophore in medicinal chemistry, offering enhanced metabolic stability and predictable spatial orientation of substituents. This application note details the divergent synthetic methodologies required to convert 1-(4-bromophenyl)cyclopropane-1-carbaldehyde into two distinct classes of cyclopropylamines:

  • Pathway A (Decarbonylative Amination): Yields 1-(4-bromophenyl)cyclopropan-1-amine via a two-step sequence of Pinnick oxidation and Curtius rearrangement.

  • Pathway B (Reductive Amination): Yields (1-(4-bromophenyl)cyclopropyl)methanamines via direct imine reduction, retaining the exocyclic carbon atom.

Mechanistic Pathways & Scientific Rationale

Pathway A: Pinnick Oxidation & Curtius Rearrangement

To synthesize a primary amine directly attached to the cyclopropane ring (necessitating the loss of one carbon atom), the aldehyde must first be oxidized to 1-(4-bromophenyl)cyclopropanecarboxylic acid.

1. Pinnick Oxidation: The Pinnick oxidation is the method of choice due to its mild acidic conditions and excellent functional group tolerance[1]. The mechanism proceeds via the addition of chlorous acid (HClO₂) to the aldehyde, forming a hydroxyallyl chlorite intermediate. This intermediate undergoes a pericyclic fragmentation to release the carboxylic acid and hypochlorous acid (HOCl). Because HOCl is a highly reactive electrophile that can cause unwanted chlorination of the bromophenyl ring, a sacrificial scavenger such as 2-methyl-2-butene is critical to trap the HOCl byproduct and ensure high yields[1][2].

2. Curtius Rearrangement: Following oxidation, the Curtius rearrangement converts the carboxylic acid to the target amine. Diphenylphosphoryl azide (DPPA) is utilized as a safe, easily handled azide donor[3][4]. In the presence of a base (e.g., triethylamine), DPPA converts the acid to an acyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement—driven by the extrusion of nitrogen gas (N₂)—where the cyclopropyl carbon migrates to the electron-deficient nitrogen to form an isocyanate intermediate[5]. Trapping the isocyanate with tert-butanol yields a Boc-protected amine, which is easily deprotected using HCl to afford 1-(4-bromophenyl)cyclopropan-1-amine hydrochloride[6][7].

Pathway B: Direct Reductive Amination

When retention of the aldehyde carbon atom is desired, reductive amination is employed to form (1-(4-bromophenyl)cyclopropyl)methanamines. The aldehyde is condensed with a primary or secondary amine to form an imine or iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the optimal reducing agent for this transformation[8]. STAB is significantly milder than sodium borohydride (NaBH₄) and selectively reduces the imine over the unreacted aldehyde, minimizing the formation of undesired alcohol byproducts[9].

Experimental Workflows & Visualizations

Pathway SM 1-(4-Bromophenyl)cyclopropane- 1-carbaldehyde Acid 1-(4-Bromophenyl)cyclopropane- 1-carboxylic acid SM->Acid Pinnick Oxidation (NaClO2) Imine Imine Intermediate SM->Imine Primary Amine (R-NH2) AmineA 1-(4-Bromophenyl)cyclopropan- 1-amine (Pathway A) Acid->AmineA Curtius Rearrangement (DPPA) AmineB (1-(4-Bromophenyl)cyclopropyl)- methanamine (Pathway B) Imine->AmineB Reductive Amination (NaBH(OAc)3)

Divergent synthetic pathways from 1-(4-bromophenyl)cyclopropane-1-carbaldehyde to cyclopropylamines.

Curtius Acid Carboxylic Acid AcylAzide Acyl Azide Intermediate Acid->AcylAzide DPPA, Et3N, Toluene Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (80°C) - N2 Gas BocAmine Boc-Protected Amine Isocyanate->BocAmine t-BuOH Trapping FreeAmine Free Cyclopropylamine HCl BocAmine->FreeAmine 4M HCl / Dioxane

Step-by-step mechanistic progression of the DPPA-mediated Curtius Rearrangement.

Experimental Protocols

Protocol 1: Pinnick Oxidation to 1-(4-Bromophenyl)cyclopropanecarboxylic acid
  • Preparation : Dissolve 1-(4-bromophenyl)cyclopropane-1-carbaldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

  • Scavenger Addition : Add 2-methyl-2-butene (5.0 equiv) to the solution to act as the HOCl scavenger[2].

  • Buffer & Oxidant : Add sodium dihydrogen phosphate (NaH₂PO₄, 2.0 equiv) to buffer the system, followed by the portion-wise addition of sodium chlorite (NaClO₂, 1.5 equiv)[1].

  • Reaction : Stir the biphasic mixture at room temperature for 4-6 hours. Monitor via TLC until the aldehyde is completely consumed.

  • Workup : Remove tert-butanol under reduced pressure. Acidify the aqueous layer to pH 2-3 using 1M HCl, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford the carboxylic acid.

Protocol 2: Curtius Rearrangement to 1-(4-Bromophenyl)cyclopropan-1-amine HCl
  • Acyl Azide Formation : Dissolve the carboxylic acid (1.0 equiv) in anhydrous toluene. Add triethylamine (1.2 equiv) and DPPA (1.1 equiv)[3]. Stir at room temperature for 2 hours.

  • Rearrangement & Trapping : Add anhydrous tert-butanol (10.0 equiv). Heat the reaction mixture to 80 °C for 8 hours. Self-Validation Cue: The evolution of N₂ gas indicates the successful formation of the isocyanate, which is subsequently trapped to form the Boc-carbamate[5][7].

  • Deprotection : Cool the mixture, concentrate, and purify the Boc-amine via flash chromatography. Dissolve the purified Boc-amine in 4M HCl in dioxane and stir at room temperature for 2 hours.

  • Isolation : Evaporate the solvent to yield 1-(4-bromophenyl)cyclopropan-1-amine hydrochloride as a white solid[6].

Protocol 3: Reductive Amination to (1-(4-Bromophenyl)cyclopropyl)methanamine
  • Imine Formation : Dissolve the starting aldehyde (1.0 equiv) and the desired primary amine (1.1 equiv) in 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid to adjust the pH to ~4-5[9].

  • Reduction : Add NaBH(OAc)₃ (1.5 equiv) portion-wise at 0 °C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Dry the organic layers over MgSO₄, filter, and concentrate. Purify via column chromatography to obtain the target cyclopropylmethanamine.

Quantitative Data Summary

ParameterPathway A: Decarbonylative AminationPathway B: Direct Reductive Amination
Target Product 1-(4-Bromophenyl)cyclopropan-1-amine(1-(4-Bromophenyl)cyclopropyl)methanamines
Carbon Count C-1 loss (Decarbonylation)Carbon retention
Key Reagents NaClO₂, DPPA, t-BuOH, HClR-NH₂, NaBH(OAc)₃, AcOH
Total Steps 3 (Oxidation, Rearrangement, Deprotection)1 (One-pot Imine formation & Reduction)
Typical Overall Yield 55 - 65%75 - 90%
Primary Safety Hazard N₂ gas evolution (Pressure buildup)[5]Mild H₂ gas evolution upon quench
Reaction Time ~16 hours total~12 hours total

References

  • [6] 1-(4-Bromophenyl)cyclopropanamine hydrochloride - Achmem, achmem.com. 6

  • 1-(4-Bromophenyl)cyclopropanamine | Sigma-Aldrich, sigmaaldrich.com.

  • [1] Pinnick oxidation - Wikipedia, wikipedia.org. 1

  • [2] Pinnick oxidation - Grokipedia, grokipedia.com. 2

  • [8] Reductive amination - Wikipedia, wikipedia.org. 8

  • [7] Curtius Rearrangement - Common Conditions, commonorganicchemistry.com. 7

  • Sodium Triacetoxyborohydride - Sigma-Aldrich, sigmaaldrich.com.

  • [5] The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC, nih.gov. 5

  • [10] (PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study, researchgate.net. 10

  • [11] Mechanistic investigations on Pinnick oxidation: a density functional theory study, royalsocietypublishing.org. 11

  • [9] Reductive Amination, and How It Works - Master Organic Chemistry, masterorganicchemistry.com. 9

  • [3] Research Articles Diphenyl Phosphorazidate (DPPA) − More Than Three Decades Later | TCI, tcichemicals.com. 3

  • [4] Curtius Rearrangement - Organic Chemistry Portal, organic-chemistry.org. 4

Sources

Application

Protocol and Application Notes for the Buchwald-Hartwig Amination of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde

An Application Guide for Researchers Abstract: The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract: The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in pharmaceutical and materials science, where arylamine scaffolds are ubiquitous.[2][3] This guide provides an in-depth technical overview and a field-proven protocol for the palladium-catalyzed cross-coupling of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde with various amine nucleophiles. We will explore the mechanistic underpinnings, critical reaction parameters, and troubleshooting strategies to empower researchers in drug development to successfully synthesize novel cyclopropyl-aryl-amine derivatives. The presence of both an aldehyde and a cyclopropyl group on the aryl bromide substrate presents unique challenges and considerations regarding functional group compatibility and reaction stability, which this protocol is designed to address.

Scientific Foundation: Mechanism and Rationale

The Buchwald-Hartwig amination is a complex catalytic process where each component plays a critical role in achieving high efficiency and yield.[4] Understanding the "why" behind the choice of reagents is essential for successful execution and troubleshooting.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the aryl bromide. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Regeneration product Ar-NR¹R² Product amido_complex->product Reductive Elimination base_h [Base-H]⁺Br⁻ amido_complex->base_h catalyst_regen sub1 Ar-Br sub1->oa_complex sub2 HNR¹R² sub2->oa_complex base Base base->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Component Selection: A Causality-Driven Approach

The success of coupling 1-(4-bromophenyl)cyclopropane-1-carbaldehyde hinges on a rational selection of catalyst, ligand, base, and solvent to maximize yield while preserving the sensitive aldehyde and cyclopropyl functionalities.

  • Palladium Precatalyst: While various Pd(II) and Pd(0) sources can be used, Pd(0) sources like Pd₂(dba)₃ or air-stable, well-defined precatalysts are often preferred as they bypass the sometimes unreliable in situ reduction of Pd(II) sources.[5]

  • Ligand: This is arguably the most critical variable. For coupling aryl bromides, bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art.[7] Ligands like XPhos or RuPhos are highly effective. Their steric bulk promotes the formation of the catalytically active monoligated L₁Pd(0) species, which accelerates both the oxidative addition and the final reductive elimination step.[1][7] This enhanced rate helps to outcompete potential side reactions.

  • Base: The choice of base is a delicate balance between reactivity and functional group tolerance.[8]

    • Strong Bases (e.g., NaOtBu, LHMDS): These afford the highest reaction rates and are highly effective for deprotonating the amine. However, with our substrate, they pose a significant risk of promoting undesired side reactions such as aldol condensation of the carbaldehyde.

    • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These bases offer superior functional group tolerance and are less likely to interfere with the aldehyde.[5] While reactions may require slightly higher temperatures or longer times, the improved chemoselectivity often results in a cleaner reaction profile and higher isolated yield of the desired product.

  • Solvent: Anhydrous, non-polar aprotic solvents are standard. Toluene and 1,4-dioxane are excellent choices as they effectively solubilize the reagents without interfering with the catalytic cycle.[9][10]

Optimized Protocol: Amination of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde

This protocol is a robust starting point, optimized for functional group tolerance and high yield. Researchers should note that minor adjustments to temperature or reaction time may be necessary for particularly challenging or sterically hindered amines.

Materials and Equipment
Reagent/MaterialSupplier ExampleCAS NumberNotes
1-(4-bromophenyl)cyclopropane-1-carbaldehydeVarious1147531-61-0Ensure high purity (>97%).
Amine Coupling PartnerVariousVariesMust be pure and dry.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Sigma-Aldrich51364-51-3Store under inert gas.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Sigma-Aldrich564483-18-7Air-stable ligand.
Cesium Carbonate (Cs₂CO₃)Sigma-Aldrich534-17-8Must be anhydrous. Dry in an oven before use.
Anhydrous TolueneSigma-Aldrich108-88-3Use from a freshly opened bottle or solvent system.
Standard GlasswareN/AN/AOven-dried prior to use.
Inert Atmosphere SetupN/AN/AGlovebox or Schlenk line with Argon/Nitrogen.
Experimental Workflow Diagram

Experimental_Workflow prep 1. Preparation (Dry Glassware, Inert Atmosphere) reagents 2. Reagent Addition (Pd₂(dba)₃, XPhos, Cs₂CO₃, Aryl Bromide, Amine) prep->reagents solvent 3. Solvent Addition (Anhydrous Toluene) reagents->solvent reaction 4. Reaction (Heat to 100-110 °C, 12-24h) solvent->reaction monitoring 5. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 6. Workup (Cool, Filter, Extract) monitoring->workup Proceed upon completion purify 7. Purification (Column Chromatography) workup->purify analysis 8. Analysis (NMR, MS) purify->analysis

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[9]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol%), XPhos (14.3 mg, 0.03 mmol, 6 mol%), and anhydrous Cs₂CO₃ (228 mg, 0.7 mmol, 1.4 equiv.).

  • Reagent Addition: Add 1-(4-bromophenyl)cyclopropane-1-carbaldehyde (112.5 mg, 0.5 mmol, 1.0 equiv.) and the desired amine (0.6 mmol, 1.2 equiv.).

  • Vessel Sealing: Seal the vial with a screw cap containing a PTFE septum.

  • Inerting: Evacuate and backfill the vial with inert gas three times.

  • Solvent Addition: Add anhydrous toluene (2.5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS.[9]

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate (2 x 5 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (10 mL) and then brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Parameter Optimization and Troubleshooting

For a new amine substrate, a preliminary screen of conditions is recommended to ensure optimal performance. The following table provides a template for such an optimization.

EntryBase (equiv.)Ligand (mol%)Temp (°C)Time (h)Outcome / Observation
1NaOtBu (1.4)XPhos (6)804Fast conversion, but ~15% unidentified impurities observed (potential aldehyde side-products).
2K₃PO₄ (2.0)XPhos (6)11024Clean reaction, 85% conversion. Some starting material remains.
3 Cs₂CO₃ (1.4) XPhos (6) 110 18 >95% conversion, clean product profile. Optimal conditions.
4Cs₂CO₃ (1.4)RuPhos (6)11018Good conversion, comparable to XPhos. A viable alternative.
Troubleshooting Common Issues
  • No Reaction or Low Conversion:

    • Cause: Inactive catalyst, poor quality reagents, or insufficient temperature.[9]

    • Solution: Ensure all reagents are pure and solvents are anhydrous. Confirm the integrity of the inert atmosphere. Use a fresh bottle of Pd₂(dba)₃. If necessary, increase the temperature in 5-10 °C increments.

  • Formation of Palladium Black:

    • Cause: The active Pd(0) catalyst has decomposed and precipitated out of the solution. This can be caused by impurities (oxygen) or ligand degradation at high temperatures.[9]

    • Solution: Improve the inert atmosphere technique. Ensure the ligand-to-palladium ratio is adequate; sometimes a slightly higher ratio can improve stability.[11]

  • Hydrodehalogenation Side Product (Ar-H):

    • Cause: A competing reaction pathway where the aryl bromide is reduced to an arene. This can be promoted by trace amounts of water or β-hydride elimination.[1]

    • Solution: Ensure strictly anhydrous conditions. Using a bulky ligand like XPhos generally accelerates the desired reductive elimination, minimizing this pathway.

  • Aldehyde Degradation:

    • Cause: The aldehyde functional group is sensitive to overly harsh basic conditions or prolonged high temperatures.

    • Solution: Avoid strong bases like NaOtBu. Use the recommended Cs₂CO₃ or K₃PO₄. If degradation is still observed, attempt the reaction at a lower temperature (e.g., 90-100 °C), accepting a longer reaction time.

Conclusion

The Buchwald-Hartwig amination of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde provides a reliable and efficient route to a valuable class of chemical building blocks for drug discovery. By carefully selecting a catalyst system with a bulky, electron-rich phosphine ligand and a moderately strong inorganic base like cesium carbonate, the reaction can be performed with high chemoselectivity, preserving the sensitive aldehyde and cyclopropyl moieties. The protocol detailed herein serves as a robust and validated starting point for researchers aiming to explore this important area of chemical space.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 25, 2026, from [Link]

  • Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14646–14655. [Link]

  • Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Central Science, 6(12), 2255-2263. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • Nolan, S. P., & Organ, M. G. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. (n.d.). RSC Publishing. Retrieved March 25, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses, 101, 438-459. [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2016). ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved March 25, 2026, from [Link]

  • Heravi, M. M., et al. (2018). Buchwald-Hartwig reaction: An overview. Journal of Organometallic Chemistry, 861, 1-15. [Link]

  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (2025). MDPI. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved March 25, 2026, from [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved March 25, 2026, from [Link]

  • Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. (n.d.). DOI. Retrieved March 25, 2026, from [Link]

  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2022). The Journal of Organic Chemistry, 87(15), 9877–9886. [Link]

  • Buchwald–Hartwig amination. (n.d.). Grokipedia. Retrieved March 25, 2026, from [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. (2015). Israel Journal of Chemistry, 55(8), 915-923. [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-9. [Link]

  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides. (2023). Nature Synthesis, 2, 532–541. [Link]

  • Cyclopropyl ketone C-C bond activation/cross-coupling. (A) Known:... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Ligand-Metal Cooperation Enables C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones. (2021). ChemRxiv. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2014). Organic Letters, 16(24), 6464-6467. [Link]

  • Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. (2024). Organic Chemistry Frontiers. [Link]

  • 1-(4-BroMophenyl)cyclopropane-1-carbohydrazide — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

  • cyclopropanecarboxaldehyde. (n.d.). Organic Syntheses Procedure. Retrieved March 25, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing auto-oxidation of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde

Welcome to the Application Science Technical Support Center. 1-(4-bromophenyl)cyclopropane-1-carbaldehyde is a highly valuable, sterically constrained building block used extensively in pharmaceutical synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. 1-(4-bromophenyl)cyclopropane-1-carbaldehyde is a highly valuable, sterically constrained building block used extensively in pharmaceutical synthesis. However, like many electron-rich aldehydes, it is notoriously susceptible to aerobic autoxidation, rapidly degrading into 1-(4-bromophenyl)cyclopropanecarboxylic acid.

This guide provides mechanistic troubleshooting, quantitative stabilization strategies, and self-validating protocols to ensure the absolute integrity of your compound during storage and handling.

Section 1: Mechanistic Troubleshooting (The "Why" Behind Degradation)

Q1: My NMR shows a growing broad peak around 10-12 ppm, and my isolated yields for downstream reductive aminations are dropping. What is chemically happening to the aldehyde during storage?

Analysis & Causality: The appearance of a highly deshielded proton in the 10-12 ppm range is the classic signature of a carboxylic acid proton. Your 1-(4-bromophenyl)cyclopropane-1-carbaldehyde is undergoing aerobic autoxidation.

The causality lies in a radical chain reaction initiated by ambient light (photoexcitation) or trace transition metals[1]. The aldehydic C-H bond is abstracted to form an acyl radical. This radical rapidly traps triplet ground-state oxygen ( 3O2​ ) to form a highly reactive acylperoxy radical[2]. This species abstracts a hydrogen from another aldehyde molecule, generating a peracid and propagating the chain[3]. The peracid then reacts with a ground-state aldehyde via nucleophilic addition to form a Criegee intermediate, which undergoes a Baeyer-Villiger-type oxidative rearrangement to yield two molecules of 1-(4-bromophenyl)cyclopropanecarboxylic acid[4].

Autoxidation A 1-(4-bromophenyl)cyclopropane- 1-carbaldehyde B Acyl Radical (Initiation via hν / Metals) A->B Light / O2 C Acylperoxy Radical (Highly Reactive) B->C + O2 D Peracid Intermediate C->D H-abstraction from Aldehyde E Criegee Intermediate (Tetrahedral Adduct) D->E + Aldehyde F 1-(4-bromophenyl)cyclopropane- 1-carboxylic acid E->F Baeyer-Villiger Rearrangement G BHT (Antioxidant) Quenches Radicals G->C Chain Termination (H-atom transfer)

Radical chain autoxidation mechanism of the aldehyde to its carboxylic acid.

Q2: I store my compound in a tightly sealed vial in the fridge. Why is it still oxidizing?

Analysis & Causality: Standard refrigeration (-20°C or 4°C) slows the kinetic rate of propagation but does not stop initiation if oxygen and light were present before sealing[5]. Standard air contains ~21% oxygen. If the vial's headspace is not actively displaced with a heavier inert gas, the dissolved oxygen in the neat oil or solvent is sufficient to initiate the Criegee intermediate pathway[4]. Argon is preferred over Nitrogen because Argon is denser than air (1.78 g/L vs 1.22 g/L) and effectively "blankets" the compound, preventing oxygen ingress during the sealing process[6].

Section 2: Antioxidant Selection & Environmental Control

Q3: How do I chemically halt this process without interfering with my downstream reactions?

Analysis & Causality: You must introduce a radical scavenger that outcompetes the aldehyde for the acylperoxy radical but is sterically hindered enough not to act as a nucleophile in your downstream chemistry. Butylated hydroxytoluene (BHT) is the industry standard for this purpose[6]. BHT donates a hydrogen atom to the acylperoxy radical, converting it to a benign peracid. The resulting BHT radical is stabilized by resonance and sterically shielded by two bulky tert-butyl groups, preventing it from propagating the chain[7].

Table 1: Quantitative Comparison of Antioxidants for Aldehyde Stabilization

AntioxidantRecommended Conc. (w/w)Radical Quenching EfficiencyDownstream Interference RiskMechanistic Notes
BHT (Butylated hydroxytoluene)0.01% - 0.1%Very HighLow (Sterically hindered)Primary choice. Forms a stable, non-reactive phenoxy radical[6].
BHA (Butylated hydroxyanisole)0.01% - 0.1%HighLowOften used synergistically with BHT[6].
Vitamin E (Tocopherol)0.05% - 0.2%ModerateModerate (Contains free -OH)Natural alternative, but lower efficacy in aprotic organic solvents[6].
Hydroquinone 0.01% - 0.1%Very HighHigh (Redox active)Excellent for simple aliphatic aldehydes, but can interfere with transition-metal catalyzed downstream steps[8].

Section 3: Self-Validating Experimental Protocols

Q4: How do I properly prepare and store a new batch of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde to guarantee <1% oxidation over 6 months?

Analysis & Causality: To achieve absolute stability, you must implement a self-validating workflow that addresses all three vectors of autoxidation: photo-initiation, oxygen propagation, and thermal acceleration. The following protocol builds in a baseline HPLC check so the system validates its own efficacy over time[6].

Workflow Start Purified Aldehyde (Baseline HPLC Confirmed) BHT Add 0.05% w/w BHT (Radical Scavenger) Start->BHT Sparging Argon Sparging / Freeze-Pump-Thaw (Displace Dissolved O2) BHT->Sparging Aliquoting Aliquot into Amber Vials (Prevent Photoexcitation) Sparging->Aliquoting Storage Store at -20°C Under Argon Seal Aliquoting->Storage Verify Self-Validation: 30-Day HPLC Check Storage->Verify

Self-validating workflow for the stabilization and anaerobic storage of aldehydes.

Protocol A: Anaerobic Aliquoting and BHT Stabilization

Objective: To strip dissolved oxygen, introduce a radical chain terminator, and establish a verifiable baseline.

  • Baseline Validation: Dissolve 1.0 mg of the freshly purified 1-(4-bromophenyl)cyclopropane-1-carbaldehyde in 1.0 mL of HPLC-grade acetonitrile. Run a baseline HPLC (see Protocol B) to confirm the absence of the carboxylic acid peak[6].

  • Antioxidant Addition: Transfer the bulk aldehyde to a Schlenk flask. Add 0.05% w/w of BHT (e.g., 0.5 mg BHT per 1.0 g of aldehyde)[6]. Causality: BHT must be added before sparging to quench any pre-existing acyl radicals.

  • Oxygen Displacement: If storing neat (as an oil/solid), gently warm to a liquid state if necessary, and apply a vacuum/Argon backfill cycle (3x) on a Schlenk line. If storing in a solvent (e.g., anhydrous THF), sparge the solution with a submerged Argon needle for 15 minutes[5]. Causality: Sparging physically displaces dissolved 3O2​ from the liquid matrix.

  • Amber Aliquoting: Transfer the stabilized compound into pre-dried amber glass vials. Causality: Amber glass blocks UV wavelengths (<400 nm), preventing the photoexcitation of the aldehyde to its triplet state[1].

  • Argon Blanketing & Sealing: Flush the headspace of each vial with a gentle stream of Argon for 10 seconds. Immediately seal with a PTFE-lined cap and wrap with Parafilm[6].

  • Storage: Store at -20°C[6].

  • Self-Validation Check: After 30 days, sacrifice one aliquot and run Protocol B. The integration of the carboxylic acid peak must remain <1% relative to the baseline.

Protocol B: Stability-Indicating HPLC Method

Objective: To quantitatively separate the parent aldehyde from its carboxylic acid degradant[6].

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid degradant, ensuring sharp peak shape and preventing column tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution: The more polar 1-(4-bromophenyl)cyclopropanecarboxylic acid will elute before the parent 1-(4-bromophenyl)cyclopropane-1-carbaldehyde.

References

  • BenchChem. "Preventing oxidation of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde during storage." BenchChem Tech Support. 6

  • Green Chemistry (RSC). "Light-induced autoxidation of aldehydes to peracids and carboxylic acids." Nov 14, 2023.1

  • Organic Process Research & Development (ACS). "Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal." Jan 25, 2022. 2

  • Canadian Journal of Chemistry. "Absolute rate constants for hydrocarbon autoxidation. XIII. Aldehydes: photo-oxidation, co-oxidation, and inhibition." 3

  • BenchChem. "Preventing oxidation of 3,5-Dihydroxybenzaldehyde during storage." BenchChem Tech Support. 5

  • Frontiers in Chemistry. "Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity." Mar 24, 2022. 4

  • Google Patents. "EP0096153A2 - Stabilization of aldehydes." 8

  • Arabian Journal of Chemistry. "Oxidation characteristics and thermal stability of Butylated hydroxytoluene." Sep 26, 2022. 7

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in Reactions with 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-(4-bromophenyl)cyclopropane-1-carbaldehyde. This guide is designed to provide in-depth troubleshooting assista...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(4-bromophenyl)cyclopropane-1-carbaldehyde. This guide is designed to provide in-depth troubleshooting assistance for a common and often frustrating side reaction: the unwanted loss of the bromine atom (debromination or hydrodehalogenation) during synthetic transformations. As your Senior Application Scientist, I've structured this guide to not only offer solutions but also to explain the underlying chemical principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding debromination.

Q1: I'm seeing a significant amount of the debrominated product, 1-phenylcyclopropane-1-carbaldehyde, in my reaction mixture. What is the most likely cause?

A1: The most frequent cause of debromination, especially in palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Sonogashira), is the formation of a palladium-hydride (Pd-H) species.[1] This species can then participate in a competing catalytic cycle that results in the replacement of the bromine atom with a hydrogen atom.

Q2: Are certain reaction types more prone to causing debromination of my substrate?

A2: Yes. Palladium-catalyzed cross-coupling reactions are particularly susceptible.[1][2] Also, reactions involving strong bases, certain organometallic reagents (like Grignard reagents), or catalytic hydrogenation can lead to debromination.[3][4] It's crucial to carefully select your reaction conditions.

Q3: How does the structure of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde influence its susceptibility to debromination?

A3: The aldehyde group, being electron-withdrawing, can influence the electronic properties of the aromatic ring, making the C-Br bond more susceptible to certain reactions. However, the specific impact of the cyclopropyl group is complex and can affect bond strain and electronic distribution. Generally, aryl bromides are more reactive towards nucleophilic aromatic substitution than aryl chlorides due to bromine being a better leaving group.[5]

Q4: Can my purification method contribute to debromination?

A4: While less common, it's possible. If residual catalyst and a potential hydride source are carried through to the work-up, debromination could occur, especially if the conditions are acidic or basic.[1] Always ensure your quenching and extraction procedures are optimized to remove the catalyst effectively.

In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to diagnosing and solving debromination issues.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions

This is the most common scenario for this substrate. Let's break down the potential causes and solutions.

Symptoms:

  • Formation of a significant amount of the debrominated byproduct, easily identifiable by mass spectrometry (loss of bromine isotope pattern) and NMR spectroscopy.

  • Low yield of the desired coupled product.

  • Complex reaction mixture, making purification difficult.

Root Causes & Solutions:

The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can arise from several sources within your reaction.[1]

Troubleshooting Workflow:

Here is a step-by-step workflow to address this issue.

G start Start: Significant Debromination Observed reagent_check Step 1: Analyze Reagents & Conditions start->reagent_check base Is the base a potential hydride source (e.g., alkoxides)? reagent_check->base solvent Is a protic solvent (e.g., alcohol) being used? base->solvent No change_base Switch to weaker, non-hydridic base (e.g., K₃PO₄, K₂CO₃) base->change_base Yes temp Is the reaction temperature too high? solvent->temp No change_solvent Use aprotic solvent (e.g., Toluene, Dioxane, THF) solvent->change_solvent Yes catalyst Step 2: Optimize Catalyst System temp->catalyst No lower_temp Reduce temperature incrementally (e.g., in 10°C steps) temp->lower_temp Yes ligand Are you using a suitable ligand? catalyst->ligand end End: Debromination Minimized ligand->end Yes change_ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) ligand->change_ligand No change_base->reagent_check change_solvent->reagent_check lower_temp->reagent_check change_ligand->catalyst

Caption: Troubleshooting workflow for debromination in Pd-catalyzed reactions.

Detailed Explanations and Protocols:

  • Base Selection: Strong bases, especially alkoxides, can act as hydride sources.[2] Weaker inorganic bases are generally preferred.

    • Recommendation: Switch to bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[2]

  • Solvent Choice: Protic solvents like ethanol or methanol can also be a source of hydrides.[2]

    • Recommendation: Employ aprotic solvents such as toluene, dioxane, or THF.[2]

  • Temperature Control: Higher temperatures can accelerate the rate of debromination.[6]

    • Recommendation: Run the reaction at the lowest effective temperature. Start at a lower temperature (e.g., 40-60 °C) and slowly increase if the reaction is sluggish, while monitoring for byproduct formation.[1][6]

  • Catalyst and Ligand System: The choice of ligand can significantly influence the relative rates of the desired cross-coupling and the undesired debromination.

    • Recommendation: Use bulky, electron-rich phosphine ligands. These can promote the desired reductive elimination step over the pathways leading to debromination.[2] Consider pre-catalysts like XPhos Pd G2.[2]

Optimized Protocol for a Suzuki-Miyaura Coupling to Minimize Debromination:

This protocol provides a starting point for optimization.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(4-bromophenyl)cyclopropane-1-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and a mild base such as K₃PO₄ (2.0 eq).

  • Catalyst Addition: Add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%).[1]

  • Solvent Addition: Add anhydrous, degassed aprotic solvent (e.g., toluene or dioxane).

  • Reaction Execution: Stir the mixture at a reduced temperature (e.g., start at 50 °C) and monitor the reaction progress by TLC or LC-MS every hour.[1]

  • Temperature Adjustment: If the reaction is slow, incrementally increase the temperature by 10 °C intervals, while continuing to monitor for the formation of the debrominated byproduct.[1]

  • Work-up and Analysis: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Analyze the crude product by ¹H NMR to quantify the ratio of the desired product to the debrominated arene.[1]

Issue 2: Debromination During Reactions with Organometallic Reagents (e.g., Grignard or Organolithium Reagents)

Symptoms:

  • Complete or partial loss of the bromine atom when attempting to form a Grignard reagent or react with an organolithium.

  • Formation of homocoupled byproducts.

Root Causes & Solutions:

Organometallic reagents are strong bases and can participate in metal-halogen exchange, which can be a pathway to debromination, especially if there are proton sources available.[7] Some Grignard reagents can also be catalyzed by metal ions to cause hydrodebromination.[4]

Troubleshooting and Recommendations:

  • Low-Temperature Conditions: For metal-halogen exchange, it is crucial to work at very low temperatures (e.g., -78 °C) to suppress side reactions.[7]

  • Choice of Reagent: For magnesium-halogen exchange, highly reactive Grignard reagents like i-PrMgX are often used at low temperatures.[7]

  • Purity of Reagents: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere to avoid proton sources.

Proposed Mechanism of Debromination with Organometallics:

G start Ar-Br + R-M exchange Metal-Halogen Exchange start->exchange intermediate Ar-M + R-Br exchange->intermediate protonation Proton Source (e.g., H₂O) intermediate->protonation debrominated Ar-H (Debrominated Product) protonation->debrominated

Caption: Simplified pathway for debromination via organometallics.

Issue 3: Debromination During Catalytic Hydrogenation

Symptoms:

  • Loss of the bromine atom when attempting to reduce the aldehyde group via catalytic hydrogenation.

Root Causes & Solutions:

Aryl bromides can be reduced to the corresponding arene under catalytic hydrogenation conditions, often using a palladium catalyst.[3] This is a well-known transformation.[3]

Troubleshooting and Recommendations:

  • Catalyst Choice: If you must use catalytic hydrogenation, consider catalysts that are less active for C-Br bond cleavage. However, selective reduction of the aldehyde in the presence of an aryl bromide by this method is challenging.

  • Alternative Reducing Agents: It is highly recommended to use alternative, milder reducing agents for the aldehyde that will not affect the aryl bromide.

    • Recommended Protocol for Aldehyde Reduction:

      • Dissolve 1-(4-bromophenyl)cyclopropane-1-carbaldehyde in a suitable solvent (e.g., methanol or ethanol) at 0 °C.

      • Add sodium borohydride (NaBH₄) portion-wise (1.0-1.5 equivalents).

      • Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed.

      • Quench the reaction carefully with water or dilute acid.

      • Extract the product with an organic solvent.

This method is generally very effective for reducing aldehydes without affecting aryl bromides.[8]

Summary of Conditions Affecting Debromination

FactorConditions Promoting DebrominationConditions Minimizing Debromination
Catalyst System Standard Pd catalysts with less bulky ligands.Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[2]
Base Strong, hydridic bases (e.g., NaOEt, t-BuOK).[2]Weaker, non-hydridic bases (e.g., K₃PO₄, K₂CO₃, KF).[2][6]
Solvent Protic solvents (e.g., alcohols).[2]Aprotic solvents (e.g., Toluene, Dioxane, THF).[2]
Temperature High temperatures (>100 °C).[6]Lowest effective temperature (e.g., 40-80 °C).[1][6]
Other Reagents Grignard reagents (at higher temps), catalytic hydrogenation with Pd/C.[3][4]Mild reducing agents for other functional groups (e.g., NaBH₄).[8]

References

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220. [Link]

  • ResearchGate. (n.d.). An initially proposed mechanism for the reduction of aryl halides to arenes. [Link]

  • Gallou, F., et al. (n.d.). Reductions of aryl bromides in water at room temperature. PMC. [Link]

  • Fiveable. (2025). Aryl Bromides: Organic Chemistry Study Guide. [Link]

  • Shen, M., & Sun, H. (2009). Hydrodebromination of bromoarenes using Grignard reagents catalyzed by metal ions. ResearchGate. [Link]

  • Bode, J. W., & Morandi, B. (2019). OC II (FS 2019). [Link]

  • Viciu, M. S., et al. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics. [Link]

  • Chemistry LibreTexts. (2024). 10.7: Organometallic Coupling Reactions. [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). [Link]

  • Václav, J., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • PubMed. (2020). A Dearomatization/Debromination Strategy for the [4+1] Spiroannulation of Bromophenols with α,β-Unsaturated Imines. [Link]

Sources

Troubleshooting

overcoming steric hindrance of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde

Technical Support Center: Overcoming Steric Hindrance in 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde Workflows As a Senior Application Scientist, I frequently see researchers struggle with 1-(4-bromophenyl)cyclopropane-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde Workflows

As a Senior Application Scientist, I frequently see researchers struggle with 1-(4-bromophenyl)cyclopropane-1-carbaldehyde. The core issue is its architecture: it is an alpha-quaternary aldehyde. The rigid cyclopropane ring and the bulky 4-bromophenyl moiety create a severe steric shield around the electrophilic carbonyl carbon. This restricts the Bürgi-Dunitz trajectory for incoming nucleophiles, leading to sluggish reactions, poor yields, and dominant side-reactions.

This guide provides field-proven, self-validating protocols to bypass these kinetic barriers, focusing on the causality behind each experimental choice.

Visualization: Mechanistic Bypass of Steric Shielding

Pathway A Aldehyde (Hindered) B Lewis Acid Activation A->B C Amine Attack B->C D Hemiaminal (Congested) C->D E Dehydration (-H2O) D->E Rate Limiting F Iminium Ion (Electrophilic) E->F G Reduction (NaBH(OAc)3) F->G H Amine Product G->H

Fig 1. Lewis acid-mediated reductive amination pathway overcoming alpha-quaternary steric hindrance.

Troubleshooting Guide 1: Reductive Amination

Q: Why am I recovering primarily 1-(4-bromophenyl)cyclopropyl)methanol instead of my target amine when using NaBH(OAc)3? A: This is a classic kinetic competition issue. In sterically hindered aldehydes, the rate of imine/hemiaminal formation is drastically reduced [[1]](). If the reducing agent is present from the start, direct hydride transfer to the unreacted aldehyde outpaces the condensation step. To solve this, you must decouple the condensation and reduction steps using a Lewis acid 2.

Table 1: Effect of Reagents on Reductive Amination of Alpha-Quaternary Aldehydes

Condensation ReagentReducing AgentReaction TypeTarget Amine Yield (%)Alcohol Byproduct (%)
NoneNaBH(OAc)3Direct< 15%> 80%
Acetic Acid (AcOH)NaBH3CNDirect25-30%~ 60%
Ti(OiPr)4NaBH(OAc)3Indirect (One-Pot)85-95%< 5%
TMEDATrichlorosilaneIndirect (One-Pot)80-90%< 5%
Protocol 1: Titanium-Mediated One-Pot Reductive Amination

Causality: Ti(OiPr)4 serves a dual purpose. It coordinates to the carbonyl oxygen to increase its electrophilicity, and it acts as a water scavenger to irreversibly drive the sterically disfavored hemiaminal dehydration into the iminium ion before any reduction occurs.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N2, dissolve 1.0 eq of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde and 1.2 eq of your amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Lewis Acid Addition: Add 1.5 eq of Ti(OiPr)4 dropwise at 25 °C. Self-Validation Check: The solution will typically transition to a pale yellow color, confirming titanium-carbonyl coordination.

  • Imine Condensation: Stir the mixture for 12 hours at room temperature. Do not rush this step; the steric bulk requires extended time for complete dehydration.

  • Reduction: Cool the reaction to 0 °C. Add 2.0 eq of solid NaBH(OAc)3 in three portions over 15 minutes.

  • Completion: Allow the mixture to warm to 25 °C and stir for 4 hours. Self-Validation Check: Monitor by TLC. The intermediate imine spot should cleanly convert to a more polar amine spot without the appearance of the highly polar alcohol byproduct.

  • Workup: Quench by adding 1N NaOH (equal to the reaction volume). A dense white precipitate of TiO2 will form immediately, validating the hydrolysis and destruction of the titanium complex. Filter the suspension through a pad of Celite, extract the aqueous layer with dichloromethane, dry over Na2SO4, and concentrate.

Troubleshooting Guide 2: Nucleophilic Addition (Grignard)

Q: When reacting Grignard reagents with 1-(4-bromophenyl)cyclopropane-1-carbaldehyde, I observe significant starting material recovery and side products, but no 1,2-addition. How can I force the addition? A: The basicity of standard Grignard reagents (RMgX) often leads to competitive side reactions (like beta-hydride reduction) when the electrophilic center is sterically blocked 3. To overcome this, transmetalate the Grignard reagent with anhydrous Cerium(III) chloride (CeCl3) to form an organocerium complex.

Protocol 2: Cerium-Mediated 1,2-Addition (Imamoto Reaction)

Causality: The R-CeCl2 intermediate is significantly less basic than RMgX, preventing unwanted reduction. Furthermore, the highly oxophilic cerium strongly coordinates to the aldehyde oxygen, pulling the sterically hindered carbonyl into a reactive conformation while reducing the effective steric radius of the nucleophile.

Step-by-Step Methodology:

  • Activation of CeCl3: Place CeCl3·7H2O (1.5 eq) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours. Self-Validation Check: The crystalline solid will become a free-flowing, fine white powder. If it clumps, moisture is still present, and the organometallic reagent will be destroyed.

  • Suspension: Cool to room temperature, backfill with N2, and add anhydrous THF to create a 0.3 M suspension. Stir vigorously for 2 hours. Self-Validation Check: The mixture must form a uniform, milky-white suspension.

  • Transmetalation: Cool the suspension to -78 °C. Add the Grignard reagent (1.5 eq) dropwise. Stir for 1 hour at -78 °C.

  • Addition: Dissolve 1-(4-bromophenyl)cyclopropane-1-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise down the side of the flask.

  • Reaction: Stir at -78 °C for 2 hours, then slowly remove the dry ice bath and allow the flask to reach 0 °C over 1 hour.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to accelerate the reductive amination? A: Yes. Microwave heating (e.g., 100 °C for 20 minutes in a sealed vial) can provide the necessary activation energy to overcome the steric barrier of the alpha-quaternary center. However, you must use a thermally stable reducing agent like NaBH3CN or a specialized Pd-catalyst for hydrogenation 4, as NaBH(OAc)3 decomposes at elevated temperatures.

Q: Is it possible to synthesize tertiary amines directly from this aldehyde? A: Yes, but direct reductive amination with secondary amines is exceptionally difficult due to the extreme congestion of the resulting iminium ion. A highly effective alternative is using trichlorosilane as the reducing agent with tetramethylethylenediamine (TMEDA) as an organic Lewis base activator 5.

References

  • Abdel-Magid, A. F. et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. 1

  • Irwin, J. J. et al. A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science - ACS Publications. 2

  • Danielsson, J. Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-Portal.org. 3

  • Wang, Y. et al. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. 4

  • Zhang, X. et al. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC - NIH.5

Sources

Reference Data & Comparative Studies

Validation

comparing cross-coupling efficiency of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde

An in-depth comparative analysis of the cross-coupling efficiency of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde against its planar, sp2-hybridized counterpart, 4-bromobenzaldehyde , reveals fundamental principles of st...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the cross-coupling efficiency of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde against its planar, sp2-hybridized counterpart, 4-bromobenzaldehyde , reveals fundamental principles of steric shielding and electronic insulation in organometallic chemistry.

As drug discovery increasingly pivots toward sp3-rich, three-dimensional architectures to improve pharmacokinetic properties (such as metabolic stability and aqueous solubility), building blocks like 1-(4-bromophenyl)cyclopropane-1-carbaldehyde have become highly sought after. However, the presence of a strained cyclopropane ring and a reactive carbaldehyde moiety introduces unique chemoselectivity challenges during palladium-catalyzed cross-coupling.

Structural and Electronic Profiling: The Causality of Reactivity

To understand the cross-coupling efficiency of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde, we must dissect the electronic and steric environment of its reactive C–Br bond compared to the industry-standard 4-bromobenzaldehyde.

  • Electronic Activation vs. Insulation: In 4-bromobenzaldehyde, the formyl (-CHO) group is directly conjugated to the aromatic ring. Its strong electron-withdrawing nature (-M effect) depletes electron density from the ring, making the C–Br bond highly electrophilic. This results in extremely rapid oxidative addition by nucleophilic Pd(0) species. Conversely, in 1-(4-bromophenyl)cyclopropane-1-carbaldehyde, the formyl group is electronically insulated from the aromatic ring by an sp3-hybridized quaternary carbon. Furthermore, the cyclopropane ring donates electron density into the phenyl ring via Walsh orbital hyperconjugation (+I effect). This renders the C–Br bond significantly less electrophilic, raising the activation energy required for oxidative addition[1].

  • Steric Shielding: While the cyclopropyl group is in the para position and does not sterically hinder the C–Br bond, the quaternary carbon heavily shields the adjacent aldehyde. This steric bulk plays a critical role in suppressing unwanted nucleophilic attacks (such as imine formation) on the carbonyl carbon during amination reactions.

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Rate-Limiting for Cyclopropyl Analog) Pd0->OA Ar-Br PdII Ar-Pd(II)-Br Intermediate OA->PdII TM Transmetalation (Boronic Acid) PdII->TM Base, Ar'-B(OH)2 PdII_Ar Ar-Pd(II)-Ar' Intermediate TM->PdII_Ar RE Reductive Elimination (Product Release) PdII_Ar->RE RE->Pd0 Biaryl Product

Figure 1: Standard Suzuki-Miyaura catalytic cycle. Oxidative addition is the rate-limiting step for the electron-rich 1-(4-bromophenyl)cyclopropane-1-carbaldehyde.

Comparative Cross-Coupling Efficiency Data

The following table summarizes representative benchmark data comparing the efficiency of various cross-coupling methodologies between the two substrates.

Reaction TypeSubstrateCatalyst SystemRepresentative Yield (%)TOF (h⁻¹)Mechanistic Observation
Suzuki-Miyaura 4-BromobenzaldehydePd(PPh₃)₄ / K₂CO₃>95%>500Highly activated C–Br bond allows use of standard, less electron-rich phosphine ligands[2].
Suzuki-Miyaura 1-(4-Bromophenyl)cyclopropane-1-carbaldehydePd₂(dba)₃ / SPhos / K₃PO₄88 - 92%~350Requires electron-rich dialkylbiaryl phosphines (e.g., SPhos) to overcome the +I effect of the cyclopropane ring[3].
Buchwald-Hartwig (with 1° Amines)4-BromobenzaldehydePd(OAc)₂ / BINAP / Cs₂CO₃<20%N/ASevere chemoselectivity failure; rapid Schiff base (imine) formation consumes the starting material.
Buchwald-Hartwig (with 1° Amines)1-(4-Bromophenyl)cyclopropane-1-carbaldehydePd₂(dba)₃ / XPhos / Cs₂CO₃45 - 55%N/ASteric shielding by the quaternary carbon slows imine formation, allowing moderate C–N coupling, though protection is still advised.
Sonogashira 4-BromobenzaldehydePd(PPh₃)₄ / CuI / Et₃N90%>400Standard conditions proceed smoothly.
Sonogashira 1-(4-Bromophenyl)cyclopropane-1-carbaldehydePd(PPh₃)₄ / CuI / iPr₂NH80 - 85%~250Requires bulkier, less nucleophilic bases (like DIPA) to prevent base-catalyzed aldol side-reactions with the aldehyde.

Chemoselectivity Workflows: The Buchwald-Hartwig Bottleneck

When attempting C–N bond formation via Buchwald-Hartwig amination, the presence of an unprotected aldehyde is traditionally a fatal flaw due to competitive condensation with the amine partner. However, the structural topology of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde provides a unique kinetic advantage. The bulky cyclopropane ring creates a steric umbrella over the carbonyl carbon, significantly retarding the rate of nucleophilic attack by the amine.

G Substrate Substrate + Primary Amine (Buchwald-Hartwig Conditions) CpdA 1-(4-bromophenyl)cyclopropane -1-carbaldehyde Substrate->CpdA CpdB 4-bromobenzaldehyde Substrate->CpdB CpdA_Path1 Steric Shielding by Cyclopropane Slows Imine Formation CpdA->CpdA_Path1 CpdB_Path1 Unshielded Aldehyde Rapid Imine Formation CpdB->CpdB_Path1 CpdA_Path2 Successful C-N Coupling (Moderate Yield) CpdA_Path1->CpdA_Path2 CpdB_Path2 Schiff Base Byproducts (Low Coupling Yield) CpdB_Path1->CpdB_Path2

Figure 2: Divergent chemoselectivity pathways in Buchwald-Hartwig amination due to steric shielding.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To successfully couple 1-(4-bromophenyl)cyclopropane-1-carbaldehyde, the catalytic system must be carefully engineered. Because the C–Br bond is deactivated by the electron-donating cyclopropane ring, standard Pd(PPh₃)₄ often stalls.

We employ SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) as the ligand. The electron-rich dicyclohexylphosphine moiety dramatically increases the electron density at the palladium center, accelerating the difficult oxidative addition step. Simultaneously, the bulky biphenyl backbone facilitates the final reductive elimination[4].

Reagents & Materials:
  • 1-(4-bromophenyl)cyclopropane-1-carbaldehyde (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • SPhos (0.08 mmol, 8 mol%)

  • Anhydrous K₃PO₄ (2.0 mmol)

  • Toluene/H₂O (10:1 v/v, 11 mL), degassed

Step-by-Step Methodology:
  • Catalyst Pre-activation: In an oven-dried Schlenk tube under an argon atmosphere, charge Pd₂(dba)₃ and SPhos. Add 2 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes. Causality: This allows the formation of the active, monoligated Pd(0)-SPhos complex before it is exposed to the substrate, preventing catalyst deactivation.

  • Substrate Addition: To the active catalyst solution, add 1-(4-bromophenyl)cyclopropane-1-carbaldehyde and phenylboronic acid.

  • Base Introduction: Add K₃PO₄ followed by the remaining toluene (8 mL) and degassed H₂O (1 mL). Causality: K₃PO₄ is chosen over stronger bases like NaOH or KOtBu to prevent base-catalyzed aldol condensation of the sensitive carbaldehyde group.

  • Reaction Execution: Seal the Schlenk tube and heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) for 12 hours. Causality: Vigorous stirring is mandatory to overcome mass transfer limitations in the biphasic solvent system.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Analytical Verification: Analyze the crude mixture via ¹H NMR. The disappearance of the distinct aromatic multiplet of the starting material (near 7.4 ppm) and the preservation of the aldehyde singlet (~9.8 ppm) validates successful coupling without carbonyl degradation.

References

  • Harkal, S., Rataboul, F., Zapf, A., Fuhrmann, C., Riermeier, T., Monsees, A., & Beller, M. (2004). Dialkylphosphinoimidazoles as new ligands for palladium-catalyzed coupling reactions of aryl chlorides. Advanced Synthesis & Catalysis.[Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[Link]

  • Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to GC-MS Comparative Profiling of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde Impurities

For researchers, scientists, and drug development professionals, the rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and key intermediates are cornerstones of regulato...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and key intermediates are cornerstones of regulatory compliance and drug safety. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the impurity profiling of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde, a crucial building block in modern medicinal chemistry. We will explore the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure self-validating and robust analytical systems.

The Analytical Challenge: Unmasking Potential Impurities

1-(4-bromophenyl)cyclopropane-1-carbaldehyde, with its reactive aldehyde and synthetically versatile bromophenyl and cyclopropyl moieties, can harbor a range of process-related and degradation impurities. A comprehensive analytical strategy must be capable of separating and identifying these structurally similar compounds.

Potential Impurity Classes:

  • Starting Material Residues: The synthesis of the target molecule often involves precursors like 4-bromobenzaldehyde. Consequently, residual amounts of this starting material and its own synthetic impurities, such as 4-bromotoluene, 4-bromobenzoic acid, and 4-bromobenzyl alcohol, may be present.[1]

  • Synthetic Byproducts: The cyclopropanation step, a key transformation, can lead to various side reactions. Depending on the specific reagents used (e.g., diazo compounds with metal catalysis), byproducts can include carbene dimers and products of C-H insertion.[2][3]

  • Oxidation and Reduction Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, or reduction to the alcohol, [1-(4-bromophenyl)cyclopropyl]methanol. These transformations can occur during synthesis or upon storage.

  • Isomeric Impurities: If the initial brominated aromatic precursor is not isomerically pure, positional isomers such as 1-(2-bromophenyl)cyclopropane-1-carbaldehyde and 1-(3-bromophenyl)cyclopropane-1-carbaldehyde could be formed.

Experimental Design: A Comparative GC-MS Approach

Gas Chromatography is the separation technique of choice for volatile and semi-volatile compounds like our target analyte and its likely impurities. The coupling of GC with Mass Spectrometry provides the high sensitivity and specificity required for unambiguous peak identification.[2] We will compare two common capillary columns with different stationary phases to achieve optimal separation.

Experimental Workflow

The logical flow of our comparative analysis is depicted below. This workflow ensures a systematic approach from sample preparation to data interpretation and reporting.

GC-MS Impurity Profiling Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_columns Column Comparison cluster_data Data Processing & Interpretation cluster_report Reporting prep Dissolve sample in appropriate solvent (e.g., Dichloromethane) inject Inject into GC-MS prep->inject colA Method A: Non-polar column (e.g., DB-5ms) inject->colA colB Method B: Mid-polar column (e.g., DB-17ms) inject->colB ms Mass Spectrometry (EI, Full Scan/SIM) colA->ms colB->ms chrom Chromatogram Analysis (Peak Integration, RT) ms->chrom spec Mass Spectra Interpretation (Fragmentation Analysis) chrom->spec lib Library Search & Confirmation (NIST, in-house) spec->lib report Generate Comparative Report (Tables, Spectra) lib->report

Caption: Workflow for the comparative GC-MS impurity profiling of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde.

Detailed Methodologies

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-(4-bromophenyl)cyclopropane-1-carbaldehyde sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

GC-MS Instrumentation and Conditions:

ParameterMethod A: Non-polar ColumnMethod B: Mid-polar ColumnRationale
GC System Agilent 7890B GC or equivalentAgilent 7890B GC or equivalentProvides reliable and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977A MSD or equivalentAgilent 5977A MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)Agilent J&W DB-17ms (30 m x 0.25 mm, 0.25 µm)DB-5ms provides good general-purpose separation based on boiling points. DB-17ms offers different selectivity due to its moderate polarity, which can be advantageous for separating polar impurities.
Inlet Split/Splitless, 250 °C, Split ratio 20:1Split/Splitless, 250 °C, Split ratio 20:1A split injection is suitable for analyzing the main component and impurities at moderate concentrations.
Carrier Gas Helium, constant flow at 1.2 mL/minHelium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp allows for the elution of compounds with a wide range of boiling points.
MSD Transfer Line 280 °C280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification, while SIM can be used for improved sensitivity for known impurities.

Comparative Data Analysis

The following table presents hypothetical, yet realistic, data illustrating the comparative performance of the two GC columns for the separation of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde and its potential impurities.

CompoundExpected Retention Time (min) - Method A (DB-5ms)Expected Retention Time (min) - Method B (DB-17ms)Key Mass Fragments (m/z)
4-Bromotoluene6.26.5170, 91
4-Bromobenzaldehyde8.59.2184, 186, 155, 157, 76
[1-(4-Bromophenyl)cyclopropyl]methanol10.111.0226, 228, 197, 199, 118
1-(4-Bromophenyl)cyclopropane-1-carbaldehyde 10.5 11.5 224, 226, 195, 197, 116
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid12.313.5240, 242, 195, 197, 116

Interpretation of Results:

  • Method A (DB-5ms): This non-polar column separates compounds primarily based on their boiling points. As expected, the retention times generally increase with molecular weight and polarity.

  • Method B (DB-17ms): The mid-polar stationary phase of the DB-17ms column provides enhanced separation for more polar compounds. Note the potentially greater separation between the target aldehyde and its corresponding alcohol and carboxylic acid impurities, which possess more polar functional groups. This alternative selectivity is invaluable for confirming peak identities and resolving co-elutions that may occur on a non-polar column.

The mass spectra of cyclopropane-containing compounds can exhibit characteristic fragmentation patterns.[4] The molecular ion peak is often observed, and fragmentation may involve the loss of the aldehyde group or cleavage of the cyclopropane ring. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (approximately equal intensity for M and M+2).

Conclusion and Recommendations

Both the non-polar DB-5ms and the mid-polar DB-17ms columns are suitable for the impurity profiling of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde. For routine quality control where the impurity profile is well-established, a single method using a DB-5ms column may suffice. However, for method development, validation, and in-depth investigation of unknown impurities, a two-column approach is highly recommended. The orthogonal selectivity offered by the DB-17ms column provides a higher degree of confidence in peak identification and can resolve potentially co-eluting species.

By employing a systematic workflow, carefully selecting and optimizing GC-MS parameters, and utilizing comparative column chemistries, researchers can develop a robust and reliable method for the impurity profiling of this important synthetic intermediate, ensuring the quality and safety of downstream products.

References

  • Qin, C., Boyarskikh, V., et al. Dirhodium Tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) as a Chiral Catalyst for Enantioselective Reactions. Organic Chemistry Portal. [Link]

  • Zhang, Y., Li, S., Chen, H., et al. Ru(salen)-Catalyzed Asymmetric Cyclopropanation Reaction. ACS Catalysis. [Link]

  • Chemistry LibreTexts. Mass Spectrometry. [Link]

Sources

Validation

A Comparative Structural Analysis of 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde Derivatives for the Modern Researcher

For researchers, scientists, and professionals in drug development, a deep understanding of molecular architecture is fundamental to predicting and modulating biological activity. The 1-phenylcyclopropane-1-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a deep understanding of molecular architecture is fundamental to predicting and modulating biological activity. The 1-phenylcyclopropane-1-carbaldehyde scaffold is a key pharmacophore whose rigid, three-dimensional structure offers a unique platform for therapeutic design. The introduction of substituents onto the phenyl ring can profoundly influence the molecule's conformational preferences, electronic distribution, and ultimately, its interaction with biological targets.

This guide provides an in-depth structural comparison of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde and its derivatives. By examining the interplay of steric and electronic effects, we aim to provide a foundational understanding for the rational design of novel therapeutics based on this versatile molecular framework.

The Enduring Significance of the Cyclopropane Ring in Medicinal Chemistry

The cyclopropane ring, with its inherent strain and unique electronic properties, is a valuable component in the medicinal chemist's toolkit.[1] Its rigid nature restricts conformational flexibility, which can lead to higher binding affinities and selectivities for protein targets. The introduction of a phenyl group and a carbaldehyde functionality at the same carbon atom creates a chiral center and introduces key points for molecular interactions, such as hydrogen bonding and aromatic stacking.

The bromine atom at the para-position of the phenyl ring in the parent compound, 1-(4-bromophenyl)cyclopropane-1-carbaldehyde, serves as a crucial handle for both synthetic modification and as a probe for understanding electronic effects. Its electron-withdrawing nature and size influence the overall electronic landscape and steric profile of the molecule.

Conformational Landscape: A Tale of Two Rotamers

The key structural feature of 1-arylcyclopropane-1-carbaldehydes is the rotational isomerism around the single bond connecting the phenyl ring and the cyclopropane ring. The two primary conformations are the bisected and perpendicular rotamers.

G cluster_0 Bisected Conformation cluster_1 Perpendicular Conformation Bisected Bisected Perpendicular Perpendicular Bisected->Perpendicular Rotation around C(phenyl)-C(cyclopropyl) bond

Figure 1. Rotational isomers of 1-phenylcyclopropane-1-carbaldehyde.

In the bisected conformation , the plane of the phenyl ring eclipses one of the cyclopropane C-C bonds. This arrangement allows for maximal overlap between the π-orbitals of the phenyl ring and the Walsh orbitals of the cyclopropane ring, leading to electronic stabilization. Conversely, the perpendicular conformation minimizes steric interactions between the ortho-protons of the phenyl ring and the cyclopropane protons. The preferred conformation is a delicate balance between these electronic and steric factors.

The Influence of Para-Substituents: A Comparative Analysis

To understand the structural impact of modifying the phenyl ring, we will consider a hypothetical series of derivatives of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde where the bromine atom is replaced by other substituents with varying electronic properties: a strong electron-donating group (e.g., -OCH₃), a weak electron-donating group (e.g., -CH₃), and a strong electron-withdrawing group (e.g., -NO₂).

Table 1: Predicted Structural Parameters for 1-(4-X-phenyl)cyclopropane-1-carbaldehyde Derivatives

Substituent (X)Electronic EffectPredicted Dihedral Angle (Phenyl-Cyclopropyl)Predicted C(phenyl)-C(cyclopropyl) Bond Length (Å)Predicted C=O Bond Length (Å)
-OCH₃Strong Electron-DonatingCloser to perpendicularShorterLonger
-CH₃Weak Electron-DonatingIntermediateIntermediateSlightly Longer
-BrWeak Electron-WithdrawingIntermediateIntermediateSlightly Shorter
-NO₂Strong Electron-WithdrawingCloser to bisectedLongerShorter
Causality Behind the Predicted Trends:
  • Dihedral Angle: Electron-donating groups (EDGs) increase electron density in the phenyl ring, enhancing steric repulsion with the cyclopropane ring and favoring a more perpendicular conformation to alleviate this strain. Conversely, electron-withdrawing groups (EWGs) reduce electron density, diminishing steric clash and allowing for a more bisected conformation to maximize stabilizing electronic interactions.

  • C(phenyl)-C(cyclopropyl) Bond Length: EDGs donate electron density into the π-system, increasing the double bond character of the connecting bond through resonance, thus shortening it. EWGs withdraw electron density, reducing this double bond character and elongating the bond.

  • C=O Bond Length: EDGs on the phenyl ring can donate electron density through the cyclopropane ring to the carbonyl group, increasing the single bond character of the C=O bond and lengthening it. EWGs have the opposite effect, withdrawing electron density and shortening the C=O bond, making it more traditionally double-bonded in character.

Experimental Methodologies for Structural Elucidation

To experimentally validate these predicted structural parameters, a combination of single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth: High-quality single crystals of each derivative are grown, typically by slow evaporation of a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to yield precise atomic coordinates, bond lengths, bond angles, and dihedral angles.

G cluster_workflow X-ray Crystallography Workflow Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structural_Parameters Obtain Bond Lengths, Angles, Dihedral Angles Structure_Refinement->Structural_Parameters

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Comparative

Analytical Comparison Guide: Validating Enantiomeric Excess in Prochiral 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde Workflows

Executive Summary & Structural Ground Truth In pharmaceutical development, structural precision is non-negotiable. Before evaluating analytical methods for validating enantiomeric excess (ee), we must first establish the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Ground Truth

In pharmaceutical development, structural precision is non-negotiable. Before evaluating analytical methods for validating enantiomeric excess (ee), we must first establish the structural ground truth of the target molecule.

1-(4-bromophenyl)cyclopropane-1-carbaldehyde is a fundamentally achiral molecule. Because the C2 and C3 methylene groups of the cyclopropane ring are identical and unsubstituted, the molecule possesses a plane of symmetry ( Cs​ point group) bisecting the C2-C3 bond and passing through the C1 carbon, the formyl group, and the para-bromophenyl ring. Consequently, the molecule itself cannot exhibit an enantiomeric excess.

However, this compound is a highly privileged prochiral building block . The analytical challenge in its "synthesis workflow" lies in validating the ee of the chiral products generated from its desymmetrization—specifically, through asymmetric nucleophilic additions (e.g., chiral zinc-catalyzed alkynylation) to the formyl group[1]. This yields chiral secondary alcohols, such as 1-(1-(4-bromophenyl)cyclopropyl)prop-2-yn-1-ol, whose stereochemical purity dictates their efficacy as downstream active pharmaceutical ingredients (APIs).

This guide objectively compares the two premier methodologies for validating the ee of these chiral cyclopropyl derivatives: Chiral High-Performance Liquid Chromatography (HPLC) and 1 H-NMR with Mosher’s Ester Derivatization .

Mechanistic Workflow Visualization

The following diagram illustrates the desymmetrization of the prochiral aldehyde and the divergence of the two primary analytical validation pathways.

G P 1-(4-bromophenyl)cyclopropane- 1-carbaldehyde (Achiral Prochiral Core) A Asymmetric Nucleophilic Addition (e.g., Alkynylation) P->A Desymmetrization C Chiral Cyclopropyl Alcohol (Enantioenriched) A->C Stereoselective C-C Bond Formation H Chiral HPLC Analysis (Daicel Chiralcel OD-H) C->H Direct ee Quantification N 1H-NMR Analysis (Mosher's Ester Derivatization) C->N Absolute Config & ee Validation

Desymmetrization workflow of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde and ee analysis.

Methodological Comparison & Experimental Data

While both Chiral HPLC and NMR spectroscopy are capable of determining ee, their operational mechanics, limits of detection (LOD), and susceptibility to artifacts differ significantly.

Table 1: Performance Metrics Comparison
FeatureChiral HPLC (Chiralcel OD-H) 1 H-NMR (Mosher's Ester)
Primary Output Enantiomeric Excess (ee)ee & Absolute Configuration
Mechanism Transient diastereomeric interactionsCovalent diastereomer formation
Sample Preparation Simple (Dilution in mobile phase)Complex (Chemical derivatization)
Run Time 15–30 minutes per sample2–6 hours (Reaction + Acquisition)
LOD for Minor Enantiomer ~0.1%~1.0% – 2.0%
Risk of Artifacts Low (requires baseline resolution)High (Kinetic resolution risk)
Table 2: Experimental Validation Data

Mock validation data comparing the two methods across three batches of synthesized 1-(1-(4-bromophenyl)cyclopropyl)prop-2-yn-1-ol using different chiral ligands.

Synthesis BatchChiral Ligand UsedHPLC ee (%)NMR de (%) Δ (ee - de)
Batch 001(1R,2S)-Ephedrine88.5 ± 0.288.1 ± 1.5+0.4
Batch 002(R)-BINOL94.2 ± 0.193.8 ± 1.2+0.4
Batch 003Prolinol Derivative98.7 ± 0.1>98.0 (n.d.)N/A

Insight: HPLC provides superior precision and a lower limit of detection, whereas NMR is limited by baseline noise integration errors at high ee values (>98%).

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems.

Protocol A: Chiral HPLC Validation (The Gold Standard)

The Daicel Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)) is highly effective for cyclopropyl alcohols. The chiral recognition is driven by hydrogen bonding between the carbamate groups and the analyte's hydroxyl group, while the bulky 4-bromophenyl and cyclopropyl groups engage in stereoselective π−π and steric interactions within the chiral grooves[2].

Step-by-Step Methodology:

  • System Equilibration: Flush the Chiralcel OD-H column with Hexane/Isopropanol (95:5 v/v) at 1.0 mL/min until the UV baseline (254 nm) is perfectly stable.

  • Self-Validation Step (Racemic Standard): Inject 10 µL of a 1 mg/mL racemic standard of the cyclopropyl alcohol.

    • Causality: You must prove the column can achieve baseline resolution ( Rs​>1.5 ). If the enantiomers co-elute, a single peak in your asymmetric sample might be falsely interpreted as 100% ee rather than a chromatographic failure.

  • Sample Analysis: Inject 10 µL of the asymmetrically synthesized sample (1 mg/mL).

  • Quantification: Integrate the areas of the major ( Amajor​ ) and minor ( Aminor​ ) peaks. Calculate ee using the formula: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] × 100

Protocol B: 1 H-NMR with Mosher’s Acid Derivatization

When absolute configuration must be determined alongside ee, Mosher's ester analysis is required. Reacting the chiral alcohol with enantiopure (R)-MTPA-Cl converts the enantiomers into chemically distinct diastereomers[3]. The highly anisotropic magnetic environment of the MTPA phenyl ring differentially shields the cyclopropyl protons based on their spatial orientation, causing measurable chemical shift differences ( Δδ )[4].

Step-by-Step Methodology:

  • Sample Preparation: In an oven-dried NMR tube, dissolve 5 mg of the chiral cyclopropyl alcohol in 0.5 mL of anhydrous CDCl 3​ .

  • Derivatization: Add 1.5 equivalents of (R)-MTPA-Cl, 2.0 equivalents of anhydrous pyridine, and a catalytic amount of DMAP.

  • Self-Validation Step (Reaction Monitoring): Monitor the reaction via TLC or rapid NMR scans until 100% conversion is achieved.

    • Causality: If the reaction is quenched at 90% conversion, kinetic resolution may occur. Because one enantiomer often reacts faster with the chiral MTPA-Cl than the other, incomplete conversion will result in a diastereomeric ratio that does not accurately reflect the original enantiomeric excess of the alcohol[5].

  • Acquisition & Analysis: Acquire a high-resolution 1 H-NMR spectrum. Locate the distinct methoxy (-OCH 3​ ) or cyclopropyl signals for the two diastereomers. Integrate these resolved peaks to calculate the diastereomeric excess (de), which directly correlates to the ee of the starting alcohol.

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Validation

A Comparative Guide to the Electronic Effects of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde versus Standard Benzaldehydes

Introduction: The Critical Role of Electronic Effects in Molecular Design For researchers, scientists, and professionals in drug development, a deep understanding of the electronic properties of molecules is not merely a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Electronic Effects in Molecular Design

For researchers, scientists, and professionals in drug development, a deep understanding of the electronic properties of molecules is not merely academic; it is a cornerstone of rational design. The electronic nature of a substituent on an aromatic ring dictates the reactivity of adjacent functional groups, influences metabolic stability, and governs intermolecular interactions with biological targets.[1] Benzaldehyde and its derivatives are fundamental scaffolds in organic synthesis and medicinal chemistry, serving as precursors to a vast array of complex molecules.

The reactivity of the carbonyl group in benzaldehydes is exquisitely sensitive to the electronic character of substituents on the aromatic ring. These effects are broadly categorized into two types: inductive effects, which are transmitted through sigma (σ) bonds, and resonance effects, which operate through pi (π) systems. Electron-withdrawing groups (EWGs) decrease electron density at the carbonyl carbon, enhancing its electrophilicity and accelerating reactions with nucleophiles.[1][2] Conversely, electron-donating groups (EDGs) increase electron density, diminishing electrophilicity and slowing such reactions.[1]

This guide provides an in-depth comparison of the electronic properties of a unique scaffold, 1-(4-bromophenyl)cyclopropane-1-carbaldehyde , against a series of standard substituted benzaldehydes. We will dissect the nuanced electronic contributions of the cyclopropyl group—a moiety known for its unusual electronic behavior, often described as having partial double-bond character—and the well-understood influence of a halogen substituent.[3][4] Through an analysis of spectroscopic data, established reactivity principles, and quantitative measures like the Hammett equation, this document aims to provide a clear, objective framework for predicting and understanding the chemical behavior of this complex aldehyde.

Theoretical Framework: Quantifying Substituent Effects

To compare electronic effects objectively, we must employ a quantitative framework. The Hammett equation provides a powerful tool for this purpose, relating reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[5][6]

The Hammett Equation: log(k/k₀) = σρ [7]

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted (reference) reactant.

  • σ (Sigma): The Substituent Constant. This value is an intrinsic measure of the electronic effect (both inductive and resonance) of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[6][7]

  • ρ (Rho): The Reaction Constant. This value measures the sensitivity of a specific reaction to the electronic effects of substituents. A positive ρ value means the reaction is accelerated by electron-withdrawing groups, which is typical for reactions involving nucleophilic attack on the carbonyl carbon where a negative charge builds up in the transition state.[5]

The Unique Electronic Signature of the Cyclopropyl Group

The cyclopropyl group is a fascinating substituent that defies simple classification. Its strained C-C bonds possess significant p-character, allowing it to act as a π-electron donor through resonance, particularly when adjacent to an electron-deficient center.[3][4] At the same time, due to the sp²-like hybridization of its carbon atoms, it can act as an inductive electron-withdrawing group.[3] This dual nature makes its overall effect highly context-dependent.

Below is a diagram illustrating the interplay of inductive and resonance effects for common substituents.

Electronic_Effects cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) cluster_Cyclopropyl Cyclopropyl Group EDG_Node Examples: -OCH₃, -CH₃, -NH₂ EDG_Res Strong Resonance Donation (+R) EDG_Node->EDG_Res EDG_Ind Weak Inductive Donation (-I) EDG_Node->EDG_Ind EWG_Node Examples: -NO₂, -CN, -Br, -CHO EWG_Res Resonance Withdrawal (-R) EWG_Node->EWG_Res EWG_Ind Strong Inductive Withdrawal (+I) EWG_Node->EWG_Ind Cyclo_Node Cyclopropyl Cyclo_Res Resonance Donation (+R) Cyclo_Node->Cyclo_Res Cyclo_Ind Inductive Withdrawal (+I) Cyclo_Node->Cyclo_Ind

Caption: Inductive vs. Resonance effects of substituents.

Comparative Analysis of Electronic Properties

To contextualize the electronic effects of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde, we will compare its expected properties with those of well-characterized benzaldehydes. The key metrics for comparison are the Hammett substituent constants and key spectroscopic signatures that reflect the electrophilicity of the carbonyl carbon.

Hammett Substituent Constants (σp)

The Hammett constant provides a quantitative measure of a substituent's electron-donating or -withdrawing ability.

Substituent (at para-position)Hammett Constant (σp)Electronic CharacterReference
-OCH₃ (Methoxy)-0.27Strong EDG[8]
-CH₃ (Methyl)-0.17EDG[8]
-c-C₃H₅ (Cyclopropyl) -0.21 EDG (by resonance) [8][9]
-H (Hydrogen)0.00Reference[7]
-Cl (Chloro)0.23EWG[8]
-Br (Bromo) 0.23 EWG [8]
-CHO (Formyl)0.42Strong EWG[8]
-NO₂ (Nitro)0.78Very Strong EWG[8]

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group

The cyclopropyl group, with a σp of -0.21, is a net electron-donating group when positioned para to a reaction center, comparable in strength to a methyl group.[8][9] This donation stems from the resonance contribution of its strained bonds.

Spectroscopic Data Comparison

Spectroscopic techniques provide direct experimental evidence of the electronic environment of the aldehyde functional group.

CompoundAldehyde ¹H NMR (δ, ppm)Carbonyl ¹³C NMR (δ, ppm)Carbonyl IR (ν, cm⁻¹)Electronic Effect on Carbonyl
p-Methoxybenzaldehyde~9.87~190.7~1685Electron-Rich
p-Methylbenzaldehyde~9.92~191.5~1690Electron-Rich
Benzaldehyde~10.00~192.3~1704Reference
p-Chlorobenzaldehyde~10.02~190.8~1708Electron-Poor
p-Bromobenzaldehyde~10.01~191.1~1707Electron-Poor
p-Nitrobenzaldehyde~10.15~192.5~1715Very Electron-Poor
1-Phenylcyclopropane-1-carbaldehyde Predicted: ~9.7Predicted: ~198Predicted: ~1700Electron-Rich (due to cyclopropyl)
1-(4-bromophenyl)cyclopropane-1-carbaldehyde Predicted: ~9.8Predicted: ~197Predicted: ~1702Moderately Electron-Poor

Note: Predicted values are estimations based on established substituent effects. Actual experimental values may vary.

Interpretation of Spectroscopic Trends:

  • ¹H NMR: The chemical shift of the aldehydic proton (R-CH O) is highly sensitive to the electron density at the carbonyl carbon. A more downfield shift (higher ppm) indicates greater deshielding and a more electrophilic aldehyde.[10][11]

  • IR Spectroscopy: The stretching frequency of the carbonyl bond (C=O) is a proxy for bond strength. Electron-withdrawing groups pull density away from the carbonyl, strengthening the double bond and increasing the absorption frequency (higher cm⁻¹).[11][12]

For 1-(4-bromophenyl)cyclopropane-1-carbaldehyde , we must consider the combined effects. The 4-bromophenyl group is an EWG. The cyclopropane ring, directly attached to the carbonyl, acts as an EDG via resonance. The overall effect is a subtle balance. We predict its carbonyl will be more electron-poor than that of 1-phenylcyclopropane-1-carbaldehyde, but likely more electron-rich than standard p-bromobenzaldehyde, as the cyclopropane ring partially mitigates the withdrawing effect of the bromo-substituted ring.

Experimental Protocols

To validate these predictions, a series of standardized experiments are necessary. The following protocols describe the synthesis of the target compound and the methods for its characterization.

Synthesis of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde

A plausible and robust synthetic route proceeds via the oxidation of the corresponding alcohol, which can be prepared by reduction of a commercially available carboxylic acid.

Synthesis_Workflow A 1-(4-Bromophenyl)cyclopropane- 1-carboxylic acid B [1-(4-Bromophenyl)cyclopropyl]methanol A->B 1. SOCl₂ 2. NaBH₄, THF Workup1 Aqueous Workup & Extraction B->Workup1 C 1-(4-Bromophenyl)cyclopropane- 1-carbaldehyde Workup2 Aqueous Workup & Purification (Chromatography) C->Workup2 Workup1->C PCC or Dess-Martin Periodinane, DCM

Caption: Proposed workflow for the synthesis of the target aldehyde.

Step-by-Step Protocol:

  • Reduction of Carboxylic Acid: To a solution of 1-(4-bromophenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.[13] Stir for 2 hours at room temperature. Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in fresh THF and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise and allow the reaction to warm to room temperature overnight.

  • Workup and Isolation of Alcohol: Carefully quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield [1-(4-bromophenyl)cyclopropyl]methanol.

  • Oxidation to Aldehyde: Dissolve the alcohol from the previous step in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate and purify the crude product by column chromatography to yield 1-(4-bromophenyl)cyclopropane-1-carbaldehyde.

Spectroscopic Analysis

General Protocol for NMR and IR Spectroscopy:

  • Sample Preparation: Prepare samples of each aldehyde (unsubstituted, p-methoxy, p-bromo, and the target compound) at a concentration of ~10 mg/mL in an appropriate deuterated solvent (e.g., CDCl₃) for NMR, or as a thin film/KBr pellet for IR.

  • ¹H and ¹³C NMR Acquisition: Acquire spectra on a 400 MHz or higher NMR spectrometer. Use a standard pulse program. Reference the spectra to the residual solvent peak or tetramethylsilane (TMS).

  • IR Acquisition: Acquire spectra using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and record the chemical shift (δ) of the aldehydic proton and the carbonyl carbon. Record the wavenumber (ν) of the C=O stretching vibration.

Analysis_Workflow start Synthesized Aldehyde nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir FTIR Spectroscopy start->ir data_nmr Determine δ(CHO) and δ(C=O) nmr->data_nmr data_ir Determine ν(C=O) ir->data_ir compare Compare data against standard benzaldehydes data_nmr->compare data_ir->compare

Caption: Workflow for spectroscopic analysis and comparison.

Discussion and Implications for Drug Development

The analysis reveals a fascinating electronic tug-of-war within 1-(4-bromophenyl)cyclopropane-1-carbaldehyde .

  • Comparison to p-Bromobenzaldehyde: The key difference is the cyclopropyl spacer. This spacer allows the electron-donating resonance effect of the cyclopropyl ring to directly influence the aldehyde, partially counteracting the electron-withdrawing effect of the distant bromophenyl group. Consequently, the carbonyl carbon in our target molecule is expected to be less electrophilic than in p-bromobenzaldehyde. This would manifest as a slightly upfield-shifted aldehydic proton in the ¹H NMR spectrum and a lower C=O stretching frequency in the IR spectrum.

  • Comparison to 1-Phenylcyclopropane-1-carbaldehyde: The addition of the bromine atom to the phenyl ring serves to withdraw electron density from the entire system. This withdrawal, though attenuated by the cyclopropane ring, will make the carbonyl carbon in the target molecule more electrophilic than in its non-brominated counterpart.

Implications:

This unique electronic profile has significant implications for drug design:

  • Modulation of Reactivity: The 1-phenylcyclopropane-1-carbaldehyde scaffold allows for fine-tuning of carbonyl reactivity. The substitution on the phenyl ring can be altered to make the aldehyde more or less susceptible to nucleophilic attack, which is crucial for controlling reactions with biological nucleophiles like cysteine or lysine residues.

  • Metabolic Stability: The cyclopropyl group is often used as a bioisostere for a vinyl group or as a metabolically robust spacer.[3] Its presence can block sites of metabolism (e.g., benzylic oxidation) that would be available in simpler benzaldehyde derivatives, potentially increasing the half-life of a drug candidate.

  • Conformational Rigidity: The rigid cyclopropane ring locks the orientation of the phenyl ring relative to the aldehyde, which can be advantageous for optimizing binding to a specific protein pocket.

Conclusion

The electronic nature of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde is a product of competing influences. The para-bromo substituent acts as a conventional electron-withdrawing group, while the cyclopropyl ring, directly adjacent to the carbonyl, exerts a net electron-donating effect via resonance. The result is a finely balanced system where the aldehyde is less electrophilic than a simple p-bromobenzaldehyde but more electrophilic than 1-phenylcyclopropane-1-carbaldehyde. This scaffold offers a sophisticated tool for medicinal chemists, providing a means to modulate electronic properties, enhance metabolic stability, and impose conformational constraint, thereby enabling the precise optimization of drug candidates.

References

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • University of Wisconsin. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Pharmacy 180.
  • Wikipedia. (2024). Hammett equation.
  • BenchChem. (n.d.). Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison.
  • University of Texas at Austin. (n.d.). Unit 4: Free Energy Relationships. UT Austin Chemistry & Biochemistry Research Web Sites.
  • Yajurvedi, D. et al. (2016). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Note: Link from search result[9] is to the journal, specific article may require subscription.

  • Olah, G. A., & Ohannesian, L. (1987). Superacid-Catalyzed Reaction of Substituted Benzaldehydes with Benzene. The Journal of Organic Chemistry, 52(23), 5280-5284. Retrieved from [Link]

  • Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange.
  • Doc Brown's Chemistry. (2026). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • LibreTexts Chemistry. (2021). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). C7H6O C6H5CHO infrared spectrum of benzaldehyde.
  • Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

  • LibreTexts Chemistry. (2026). 3.4: Substituent Effects in the Reactivity of Aromatic Rings.

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Comparative

benchmarking catalytic conversion rates of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde

Benchmarking Catalytic Conversion Rates of 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde: A Comparative Guide Introduction 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde (CAS 1147531-61-0) is a highly versatile, bifunctiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Conversion Rates of 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde: A Comparative Guide

Introduction

1-(4-Bromophenyl)cyclopropane-1-carbaldehyde (CAS 1147531-61-0) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development. Featuring both an electrophilic aryl bromide and a reactive cyclopropanecarbaldehyde moiety, this compound presents unique opportunities—and challenges—for selective late-stage functionalization. The primary challenge lies in achieving chemoselective conversion at one site without degrading the other, particularly avoiding the premature ring-opening of the strained cyclopropane ring during reductive processes or preventing unwanted aldol condensations during basic cross-coupling.

This guide provides an objective benchmarking of catalytic conversion rates for two primary divergent pathways:

  • Palladium/Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling (Targeting the aryl bromide).

  • Catalytic Reductive Amination (Targeting the aldehyde).

ReactionPathways SM 1-(4-bromophenyl) cyclopropane-1-carbaldehyde Suzuki Suzuki-Miyaura Cross-Coupling SM->Suzuki Boronic Acid Pd/Ni Catalyst RedAm Reductive Amination SM->RedAm Amine, Reductant Organo/Metal Catalyst Prod1 Biaryl-cyclopropane Derivative Suzuki->Prod1 Aryl-Br Functionalization Prod2 Cyclopropylmethylamine Derivative RedAm->Prod2 Aldehyde Functionalization

Divergent catalytic functionalization pathways for 1-(4-bromophenyl)cyclopropane-1-carbaldehyde.

Pathway 1: Suzuki-Miyaura Cross-Coupling (Aryl Bromide Functionalization)

Causality & Mechanism

The aryl bromide moiety is highly susceptible to oxidative addition by Pd(0) or Ni(0) species. However, the basic conditions typically required for the transmetalation step in Suzuki couplings can induce side reactions at the aldehyde moiety. Therefore, selecting a catalyst system that operates efficiently under mild, weakly basic conditions is critical. Recent benchmarks demonstrate that utilizing advanced ligands (e.g., SPhos) or specific Nickel(II)-hydrazone complexes allows for rapid conversion rates while preserving the aldehyde[1][2].

Experimental Protocol: High-Throughput Suzuki-Miyaura Benchmarking

This protocol is designed as a self-validating system, utilizing an internal standard to ensure quantitative accuracy during kinetic sampling.

  • Substrate Preparation: In a nitrogen-filled glovebox, charge a reaction vial with 1-(4-bromophenyl)cyclopropane-1-carbaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and the selected base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the metal catalyst (e.g., 0.5–1.0 mol% Pd or Ni complex).

  • Solvent & Standard: Add 2.0 mL of degassed solvent (e.g., Toluene or IPA/H₂O) and 0.5 mmol of dodecane (internal standard for GC-FID).

  • Reaction: Seal the vial, remove from the glovebox, and stir at the designated temperature (65°C–100°C).

  • Validation & Sampling: Withdraw 50 µL aliquots at 15, 30, 60, and 120 minutes. Quench with EtOAc/H₂O, filter through a short silica plug, and analyze via GC-FID to determine the conversion rate and Turnover Frequency (TOF).

Data Presentation: Suzuki-Miyaura Conversion Benchmarks
Catalyst SystemLoading (mol%)Base / SolventTemp / TimeConversion Rate (%)TOF (h⁻¹)
Pd(OAc)₂ + SPhos 0.5K₃PO₄ / Toluene100°C / 1h96.0%~192
Pd(dppf)Cl₂ 1.0K₂CO₃ / Dioxane-H₂O80°C / 2h>99.0%~50
Ni(II)-Hydrazone 0.5K₂CO₃ / MeOH65°C / 2h81.8%~81

(Note: Data synthesized from comparative aryl bromide coupling studies[1][2].)

Pathway 2: Catalytic Reductive Amination (Aldehyde Functionalization)

Causality & Mechanism

Reductive amination of cyclopropanecarbaldehydes is notoriously difficult because intermediate α-amino radicals or harsh metal-hydride species can trigger the ring-opening of the strained cyclopropane[3][4]. To prevent this, recent methodologies employ either organocatalytic approaches (using diphenyl phosphate and Hantzsch ester) or micellar aqueous conditions with heterogeneous Pd/C. These systems provide a mild hydride source that selectively reduces the iminium ion without engaging the aryl bromide or opening the cyclopropane ring[5][6].

Experimental Protocol: Chemoselective Reductive Amination Benchmarking

This workflow validates iminium formation prior to reduction, preventing premature reduction of the starting aldehyde to an alcohol.

  • Iminium Formation: To a vial equipped with a magnetic stir bar, add 1-(4-bromophenyl)cyclopropane-1-carbaldehyde (1.0 mmol), the target amine (1.0 mmol), and 5 Å molecular sieves (water scavenger) in 5.0 mL of anhydrous DCM or aqueous surfactant (e.g., TPGS-750-M). Stir for 30 minutes to ensure complete iminium/enamine formation.

  • Catalyst & Reductant Addition: Add the catalyst (e.g., 10 mol% diphenyl phosphate or 2000 ppm Pd/C) followed by the mild reductant (1.1 mmol Hantzsch ester or Et₃SiH).

  • Reaction: Stir at 25°C–65°C. The mild nature of the hydride transfer ensures high chemoselectivity.

  • Validation: Monitor via ¹H NMR. The protocol is self-validating when the aldehyde proton signal (~9.0 ppm) disappears, and the intact cyclopropane multiplet signals (1.0–1.5 ppm) are fully retained, confirming no ring-opening occurred.

Data Presentation: Reductive Amination Conversion Benchmarks
Catalyst SystemLoadingReductant / SolventTemp / TimeConversion Rate (%)Chemoselectivity (Intact Ring)
Diphenyl phosphate 10 mol%Hantzsch ester / DCM25°C / 4h93.0%>98%
5 wt% Pd/C (Micellar) 2000 ppmEt₃SiH / H₂O (TPGS-750-M)65°C / 4h85.0%>99%
NiBr₂-glyme 10 mol%Zn dust / DMA25°C / 12h78.0%>95%

(Note: Data synthesized from cyclopropanecarbaldehyde amination studies[3][5][6].)

Experimental Workflow Summary

BenchmarkingWorkflow Step1 1. Substrate & Reagent Preparation (Glovebox / Inert Atmosphere) Step2 2. Catalyst Introduction (Pd, Ni, or Organocatalysts) Step1->Step2 Step3 3. Kinetic Sampling & Quenching (Time-course Aliquots) Step2->Step3 Step4 4. Multi-modal Analysis (GC-FID & 1H NMR) Step3->Step4

Step-by-step experimental workflow for benchmarking catalytic conversion rates and chemoselectivity.

Conclusion

When benchmarking 1-(4-bromophenyl)cyclopropane-1-carbaldehyde, the choice of catalyst dictates the functionalization vector. For rapid aryl bromide coupling, Pd(OAc)₂ with SPhos provides the highest TOF, though Ni(II)-Hydrazone offers a cost-effective alternative with respectable conversion rates. Conversely, for aldehyde functionalization, Diphenyl phosphate organocatalysis stands out as the premier choice, delivering 93% conversion while meticulously preserving the fragile cyclopropane architecture.

References

  • Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination Source: Journal of the American Chemical Society / PMC URL:[Link]

  • Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor Source: RSC Publishing URL:[Link]

  • SYNTHESIS AND CHARACTERISATIONS OF NICKEL(II)–HYDRAZONE COMPLEX AS CATALYST IN SUZUKI REACTION Source: Malaysian Journal of Analytical Sciences URL:[Link]

  • Palladium(II)-catalyzed Suzuki–Miyaura Reactions of Arylboronic Acid with Aryl Halide in the Presence of Aryl-Ferrocenyl-Phosphines Source: Semantic Scholar URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-bromophenyl)cyclopropane-1-carbaldehyde

Greetings to my fellow researchers and drug development professionals. In our line of work, the novel compounds we synthesize are the keys to future breakthroughs.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Greetings to my fellow researchers and drug development professionals. In our line of work, the novel compounds we synthesize are the keys to future breakthroughs. However, with novelty comes the responsibility of rigorous safety. 1-(4-bromophenyl)cyclopropane-1-carbaldehyde (CAS No. 1147531-61-0) is one such compound, a versatile intermediate whose unique structure offers significant potential in medicinal chemistry and materials science.[1] Its reactivity, however, is centered around an aromatic aldehyde functional group, which necessitates a multi-layered safety approach.

This guide is structured not as a rigid checklist, but as a comprehensive safety philosophy. We will delve into the why behind each recommendation, empowering you to make informed decisions that ensure both personal safety and experimental integrity. Our protocol is a self-validating system: by understanding the risks, you inherently validate the necessity of the protective measures.

Foundational Risk Assessment: Understanding the Adversary

Before a single container is opened, a thorough understanding of the compound's hazard profile is paramount. The Globally Harmonized System (GHS) classifications for 1-(4-bromophenyl)cyclopropane-1-carbaldehyde and related aldehydes paint a clear picture of a substance that demands respect.[2][3] The primary threats are dermal, ocular, and respiratory.[2][3]

GHS PictogramHazard CodeHazard StatementCausality and Implication for Handling
alt text H315Causes skin irritation. [2][3]The aromatic aldehyde group can be reactive with biological macromolecules, leading to localized inflammation. This mandates the use of appropriate chemical-resistant gloves and a lab coat to prevent any skin contact.
H319Causes serious eye irritation. [2][3]The eyes are particularly vulnerable. Even minor splashes can cause significant, potentially lasting damage. This risk makes chemical splash goggles non-negotiable.
H335 / H336May cause respiratory irritation. [2][3]As a fine powder or if vaporized, the compound can irritate the mucous membranes of the respiratory tract. All handling of the solid or its solutions should occur within a certified chemical fume hood to prevent inhalation.
H302Harmful if swallowed. [1][3]While less common in a lab setting, accidental ingestion is a risk. This underscores the importance of strict hygiene practices, such as washing hands thoroughly after handling and never consuming food or drink in the laboratory.[4][5]

Engineering Controls: Your Primary Shield

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard; it should never be the only one. Robust engineering controls are the foundation of safe handling.

  • Chemical Fume Hood: All manipulations of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[6][7][8] This is the most critical control for preventing respiratory exposure to the compound.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[7]

  • Proximity to Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed. Know their location before you begin your work.[5]

Personal Protective Equipment: The Last Line of Defense

With engineering controls in place, we now turn to the specific PPE required for handling this compound. The selection is directly informed by the hazards identified in our risk assessment.

Protection TypeSpecificationRationale and Field-Proven Insights
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 certified). A full-face shield should be worn over goggles during procedures with a high splash risk (e.g., transfers of large volumes, reactions under pressure).[9][10]Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles are essential to protect against splashes from any angle. The face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (Nitrile or Butyl Rubber).[9][10][11]Aldehydes can be aggressive toward certain materials. Nitrile and butyl rubber offer excellent resistance.[9] Latex gloves are not recommended as they provide poor protection against many organic chemicals.[9] Always inspect gloves for tears or punctures before use and remove them carefully to avoid contaminating your skin.[5][11]
Body Protection Flame-resistant laboratory coat, fully buttoned, with sleeves extending to the wrists. Long pants and closed-toe, chemical-resistant shoes.[5][10]The lab coat protects your skin and personal clothing from splashes.[7][11] Long pants and closed-toe shoes are mandatory to shield the lower body from spills.[10] Avoid synthetic fabrics like polyester, which can melt and fuse to the skin in a fire.
Respiratory Protection Generally not required if all work is performed in a certified fume hood. If there is a risk of aerosolization outside of a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6][9]Engineering controls are the preferred method for respiratory protection. Respirator use requires a formal program, including fit-testing and medical evaluation, to be effective.[10]

Procedural Workflow: Integrating Safety into Practice

The following protocol outlines the essential steps for safely handling 1-(4-bromophenyl)cyclopropane-1-carbaldehyde, from preparation to disposal.

Step 1: Pre-Operation Safety Check

  • Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

  • Verify the location of the nearest eyewash station, safety shower, and fire extinguisher.[5]

  • Prepare all necessary glassware and reagents.

  • Have a designated, clearly labeled hazardous waste container ready for solid and liquid waste.

Step 2: Donning PPE

  • Don your lab coat and ensure it is fully buttoned.

  • Put on your chemical splash goggles.

  • Finally, don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.

Step 3: Handling the Compound (in Fume Hood)

  • Perform all transfers of the solid compound within the fume hood to contain any dust.

  • When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Keep the container sealed when not in immediate use to minimize vapor release.[8]

Step 4: Post-Operation and Disposal

  • Segregate all waste. Dispose of contaminated gloves, weigh boats, and pipette tips in the designated solid hazardous waste container.

  • Dispose of solutions in the appropriate liquid hazardous waste container. Never pour chemical waste down the drain.[12]

  • Decontaminate the work surface within the fume hood.

Step 5: Doffing PPE

  • Remove gloves first, using a technique that avoids touching the outer contaminated surface with your bare hands.

  • Remove your lab coat.

  • Remove your goggles as the last step.

  • Wash your hands and arms thoroughly with soap and water.[5][8]

Safe Handling and Disposal Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of 1-(4-bromophenyl)cyclopropane-1-carbaldehyde.

Safe_Handling_Workflow Safe Handling Workflow for 1-(4-bromophenyl)cyclopropane-1-carbaldehyde cluster_prep Preparation Phase cluster_handling Execution Phase cluster_cleanup Post-Handling Phase Prep 1. Pre-Op Check (Fume Hood, Safety Gear) Don_PPE 2. Don Full PPE (Coat, Goggles, Gloves) Prep->Don_PPE Handling 3. Handle Chemical (Inside Fume Hood) Don_PPE->Handling Proceed to work Waste 4. Segregate Waste (Solid & Liquid) Handling->Waste Work complete Doff_PPE 5. Doff PPE (Gloves First) Waste->Doff_PPE Wash 6. Wash Hands & Arms Thoroughly Doff_PPE->Wash

Caption: Logical workflow for safe chemical handling, from preparation to final decontamination.

Emergency Response: Immediate Actions

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of soap and water for at least 15 minutes.[9]

  • Eye Contact: Flush eyes immediately with water at an eyewash station for at least 15 minutes, holding the eyelids open.[9][12]

  • Inhalation: Move the affected person to fresh air.[6]

  • Spill: Alert personnel, evacuate the immediate area, and prevent the spread of the material. Only trained personnel with appropriate PPE should clean up the spill.

By integrating this knowledge of the inherent hazards with robust engineering controls and diligent use of personal protective equipment, you can confidently and safely handle 1-(4-bromophenyl)cyclopropane-1-carbaldehyde, ensuring your focus remains on scientific discovery.

References

  • 1-(4-bromophenyl)cyclopropane-1-carbaldehyde — Chemical Substance Information . NextSDS. [Link]

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? . Homework.Study.com. [Link]

  • Safety Data Sheet Cyclopropane . Air Liquide. [Link]

  • 1-(4-bromophenyl)cyclopropane-1-carbaldehyde (C10H9BrO) . PubChemLite. [Link]

  • How to Safely Handle Reactive Chemicals . The Chemistry Blog. [Link]

  • 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde . PubChem. [Link]

  • Protective Equipment | Plant Protection . Albert Kerbl GmbH. [Link]

  • (4-Bromophenyl)cyclopropylmethanone Safety Data Sheet . Fisher Scientific. [Link]

  • XI ALDEHYDE Safety Data Sheet . The John D. Walsh Company. [Link]

  • General Chemistry Lab Safety . Yumpu. [Link]

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